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  • Product: (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
  • CAS: 122457-36-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to CAS 122457-36-7: Physicochemical Properties and Synthetic Applications

Executive Summary CAS 122457-36-7, formally known as (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid , is a highly reactive bifunctional halomaleic half-ester. Characterized by a vinylic bromide, a free carboxylic acid, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 122457-36-7, formally known as (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid , is a highly reactive bifunctional halomaleic half-ester. Characterized by a vinylic bromide, a free carboxylic acid, and a methyl ester, this molecule serves as a versatile building block in advanced organic synthesis and drug development. Its unique electronic topology makes it an exceptional electron-deficient dienophile for cycloadditions and a prime candidate for transition-metal-catalyzed cross-coupling reactions[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and validated experimental protocols, designed specifically for application scientists and synthetic chemists.

Structural and Physicochemical Profile

Understanding the physical and chemical parameters of CAS 122457-36-7 is critical for predicting its behavior in complex reaction matrices. The presence of the electron-withdrawing bromine atom adjacent to the ester carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, enhancing its electrophilicity.

Quantitative Physicochemical Data
PropertyValue
CAS Registry Number 122457-36-7[1]
IUPAC Name (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid
Molecular Formula C₅H₅BrO₄
Molecular Weight 208.995 g/mol [2]
Topological Polar Surface Area (TPSA) 74.6 Ų
LogP (Predicted) ~0.43
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 4 (Carbonyl and Ether Oxygens)
Rotatable Bonds 3
Stereochemistry (Z)-configuration (cis-dicarbonyls)

Mechanistic Synthesis and Regioselectivity

CAS 122457-36-7 is typically synthesized via the controlled methanolysis of bromomaleic anhydride (CAS 5926-51-2)[3]. The reaction involves a nucleophilic acyl substitution where anhydrous methanol attacks the anhydride ring.

Causality of Regioselectivity: Bromomaleic anhydride is an asymmetric molecule. The bromine atom exerts both an inductive electron-withdrawing effect (making the adjacent carbonyl more electrophilic) and a steric shielding effect. Under strictly controlled low-temperature conditions, the nucleophilic attack of methanol is directed to optimize these competing factors, predominantly yielding the 3-bromo regioisomer (CAS 122457-36-7) over the 2-bromo counterpart.

G1 A Bromomaleic Anhydride CAS: 5926-51-2 B Anhydrous MeOH 0 °C to RT A->B Nucleophilic Attack C CAS 122457-36-7 (Major Regioisomer) B->C Ring Opening

Regioselective methanolysis of bromomaleic anhydride yielding CAS 122457-36-7.

Divergent Reactivity and Synthetic Applications

The strategic value of CAS 122457-36-7 lies in its orthogonal reactivity. Each functional group can be selectively manipulated without perturbing the others.

  • Intramolecular Diels-Alder (IMDA) Cycloadditions: The molecule is a highly potent dienophile. When the free carboxylic acid is coupled to a diene-containing alcohol (e.g., (E)-penta-2,4-dien-1-ol), the resulting triene undergoes thermal IMDA to form complex bicyclic lactones. The vinylic bromide accelerates this cycloaddition by lowering the dienophile's LUMO[4].

  • Palladium-Catalyzed Cross-Coupling: The vinylic bromide serves as an excellent handle for Suzuki-Miyaura, Heck, or Sonogashira couplings, allowing for the stereoretentive installation of aryl, vinyl, or alkynyl groups directly onto the maleic scaffold.

  • Selective Amidation/Esterification: The free carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, DCC) to attach complex amines or alcohols, leaving the methyl ester intact.

G2 Core CAS 122457-36-7 (Bifunctional Synthon) DA Diels-Alder Cycloaddition (LUMO-Lowered Dienophile) Core->DA Diene addition (IMDA) CC Pd-Catalyzed Cross-Coupling (Vinylic Bromide Handle) Core->CC Pd(0), Boronic Acid Deriv Esterification / Amidation (Carboxylic Acid Activation) Core->Deriv DCC/DMAP or HATU

Divergent synthetic applications of CAS 122457-36-7 based on its reactive functional groups.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis of CAS 122457-36-7

Objective: Isolate the mono-methyl ester while preventing over-esterification or hydrolysis.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add bromomaleic anhydride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM).

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of the diester and prevent the exothermic degradation of the anhydride.

  • Reagent Addition: Add anhydrous methanol (1.1 equiv) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the higher-Rf anhydride spot completely disappears, replaced by a highly UV-active lower-Rf spot (the half-ester).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash chromatography or recrystallization to yield analytically pure (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid.

Protocol B: Triene Formation and Intramolecular Diels-Alder (IMDA) Cycloaddition

Objective: Construct a bicyclic lactone framework[4].

  • Steglich Esterification: Dissolve CAS 122457-36-7 (1.0 equiv) and (E)-penta-2,4-dien-1-ol (1.1 equiv) in anhydrous DCM at 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DCC/DMAP provides mild esterification conditions that prevent the isomerization of the (Z)-alkene, which is a common failure mode when using harsh acyl chlorides.

  • Filtration: After 4 hours, filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate to isolate the uncyclized triene precursor.

  • Thermal Cycloaddition: Dissolve the triene in anhydrous toluene (0.05 M concentration). Reflux at 110 °C for 12–24 hours. Causality: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization. The thermal energy overcomes the activation barrier for the [4+2] cycloaddition.

  • Validation: Analyze via LC-MS. The mass of the product will be identical to the starting triene (isomerization), but the retention time will shift significantly, and the vinylic proton signals in ¹H-NMR will disappear, confirming the formation of the bicyclic system.

Handling, Stability, and Storage

Because CAS 122457-36-7 contains both a reactive Michael acceptor and a carboxylic acid, strict storage protocols must be adhered to:

  • Moisture Sensitivity: Store under an inert atmosphere (Nitrogen or Argon). Atmospheric moisture can lead to the slow hydrolysis of the methyl ester, reverting the molecule to bromomaleic acid.

  • Temperature: Store at 2–8 °C (refrigerated). Elevated temperatures can induce spontaneous decarboxylation or (Z)-to-(E) isomerization (converting the maleic derivative into a fumaric derivative).

  • Light Sensitivity: Vinylic bromides are susceptible to photo-induced radical cleavage. Store in amber glass vials to preserve stereochemical integrity.

References

  • Title: [Z]-2-bromo-2-butenoic acid - Molbase Source: Molbase URL: [Link] (Derived from[2])

  • Title: The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction Source: Journal of the Chemical Society, Perkin Transactions 1, 1989, 985-995 (RSC Publishing) URL: [Link] (Derived from[4])

Sources

Exploratory

Comprehensive Protocol for the Crystallization and X-ray Diffraction Analysis of (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (CAS: 122457-36-7) is a highly functionalized alkene serving as a critical synthetic intermediate in pharmaceutical development. Its molecular architecture—comprising a rigid Z-alkene, a heavy halogen (bromine), a methoxy ester, and a carboxylic acid—presents unique stereochemical and electronic properties. Unambiguous confirmation of its Z-configuration and 3D atomic arrangement is paramount, as downstream synthetic pathways rely heavily on the spatial orientation of the bromine and carboxylic acid moieties.

This whitepaper outlines a field-proven, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind thermodynamic crystallization control, cryogenic data collection, and dual-space structure solution, this guide ensures high-fidelity structural elucidation.

Workflow Visualization

SCXRD_Workflow N1 1. Compound Purity (>99% via HPLC) N2 2. Solvent Screening (Vapor Diffusion) N1->N2 Supersaturation N3 3. Nucleation & Growth (Kinetic Control at 4°C) N2->N3 Anti-solvent diff. N4 4. Crystal Harvesting (Cryoprotectant Loop) N3->N4 Size > 0.1 mm N5 5. X-ray Data Collection (APEX3, 100K, Cu Kα) N4->N5 Flash-cooling N6 6. Structure Solution (SHELXT Dual-Space) N5->N6 Phase Problem N7 7. Refinement & Validation (Olex2, Anisotropic ADP) N6->N7 Least-Squares

Workflow from crystallization to structure refinement for the target compound.

Thermodynamic and Kinetic Control of Crystallization

Small-molecule crystallization is governed by the delicate balance between thermodynamic solubility and kinetic nucleation rates. For (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, the presence of the carboxylic acid strongly drives the formation of intermolecular hydrogen-bonded dimers (typically R22​(8) motifs). If supersaturation is achieved too rapidly, the strong directional hydrogen bonding leads to amorphous precipitation or "oiling out" rather than ordered lattice formation (1).

To counteract this, vapor diffusion is employed. This method allows for the slow, kinetically controlled introduction of an anti-solvent, ensuring that the nucleation barrier is crossed gradually, yielding macroscopic, defect-free single crystals suitable for diffraction.

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 15 mg of high-purity (>99%) (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial. Causality: Ethyl acetate is a moderate hydrogen-bond acceptor that temporarily solvates the carboxylic acid, preventing premature dimerization.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Kinetic Incubation: Transfer the sealed chamber to a vibration-free environment at 4 °C. Causality: Lowering the temperature reduces the vapor pressure of the n-hexane, slowing its diffusion rate into the ethyl acetate. This kinetic control minimizes the generation of multiple nucleation sites, favoring the growth of a few large, high-quality crystals.

  • Harvesting: After 5–7 days, inspect the inner vial for block-like or prismatic crystals. Proceed to harvesting only when crystals exceed dimensions of 0.1 × 0.1 × 0.1 mm.

X-ray Diffraction Data Collection

The accuracy of the final structural model is directly proportional to the quality of the diffraction data. For brominated organics, utilizing a Copper (Cu) X-ray source is highly advantageous. The Cu K α wavelength ( λ=1.54178 Å) induces a strong anomalous dispersion effect ( Δf′′ ) in the heavy Bromine atom, which is critical for the absolute structure determination if the space group is non-centrosymmetric.

Protocol 2: Cryogenic Data Acquisition
  • Crystal Mounting: Submerge the harvested crystal in a drop of Paratone-N oil. Using a polarized light microscope, select a single, non-birefringent crystal and mount it onto a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, displacing mother liquor and preventing the formation of polycrystalline ice rings during freezing, which would obscure high-angle diffraction spots.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, placing it directly into a 100 K nitrogen gas stream. Causality: Cryogenic cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller effect), thereby increasing the intensity of high-resolution reflections and mitigating radiation-induced radical damage to the organic framework.

  • Data Collection: Utilize a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and a Cu K α microfocus source. Set the detector distance to 40 mm. Run a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy and completeness (>99%).

  • Integration and Scaling: Process the raw frame data using the APEX3 software suite (2). Apply a multi-scan absorption correction (SADABS) to account for the high absorption coefficient ( μ ) caused by the bromine atom.

    • Self-Validation Step: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding to structure solution. A higher Rint​ indicates potential twinning or poor absorption correction.

Structure Solution and Refinement

The crystallographic phase problem is resolved using modern dual-space algorithms, followed by iterative least-squares refinement against F2 .

Protocol 3: Computational Refinement Workflow
  • Phase Solution: Import the integrated .hkl and .ins files into Olex2. Solve the structure using the SHELXT program (3). The dual-space algorithm will automatically locate the heavy Bromine atom first, using its strong electron density to phase the remaining carbon and oxygen atoms.

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 via the Olex2 interface (4). Convert all non-hydrogen atoms (Br, O, C) to anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Treatment:

    • Place the aliphatic and methoxy hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2−1.5×Ueq​(C) ).

    • Critical Step: The carboxylic acid proton (O-H) must be located objectively from the difference Fourier map ( Δρ ) to confirm the hydrogen-bonding network. Once located, its distance can be restrained (DFIX 0.84 Å) to maintain chemical sense while allowing its thermal parameter to refine freely.

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. Ensure there are no Level A or B alerts regarding missing symmetry or unassigned electron density peaks.

Quantitative Data Presentation

Below is a representative normative dataset modeling the expected crystallographic parameters for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. This table serves as a reference standard for validating empirical data collected via the protocols above.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C 5​ H 5​ BrO 4​
Formula Weight 208.99 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Expected Crystal System Monoclinic
Expected Space Group P21​/c
Unit Cell Dimensions (Representative) a≈7.8 Å, b≈11.2 Å, c≈8.5 Å, β≈105∘
Volume ≈717 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.936 g/cm 3
Absorption Coefficient ( μ ) ≈7.45 mm −1
F(000) 408
Theta range for data collection 4.5° to 68.0°
Reflections collected / unique ≈12,500/1,450 [ Rint​≤0.045 ]
Data / Restraints / Parameters 1450 / 1 (O-H restraint) / 93
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.45 and −0.50 e·Å −3

References

  • Garcia-Ruiz, J. M. (2007).Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68.
  • Bruker AXS Inc. (2016).APEX3 Software User Manual. Bruker Corporation, Madison, WI, USA.
  • Sheldrick, G. M. (2015).SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009).OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Foundational

Mechanism of Electrophilic Addition to 3-Bromo-4-methoxy-4-oxo-2-butenoic Acid: A Kinetic and Stereochemical Analysis

Executive Summary The electrophilic addition to electron-deficient alkenes represents a significant kinetic challenge in synthetic organic chemistry and drug design. 3-bromo-4-methoxy-4-oxo-2-butenoic acid is a highly de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The electrophilic addition to electron-deficient alkenes represents a significant kinetic challenge in synthetic organic chemistry and drug design. 3-bromo-4-methoxy-4-oxo-2-butenoic acid is a highly deactivated, unsymmetrical alkene. Flanked by a carboxylic acid, a methyl ester, and a vinylic bromine atom, its π-electron cloud is severely depleted. This whitepaper provides an in-depth mechanistic deconstruction of electrophilic addition to this substrate, contrasting classical Bimolecular Electrophilic Addition (AdE2) with modern Addition-Coupled Electron Transfer (ACET) paradigms.

Molecular Profiling & Electronic Topology

To understand the reactivity of 3-bromo-4-methoxy-4-oxo-2-butenoic acid, we must first analyze its electronic environment. The molecule features a double bond positioned between C2 and C3:

  • C1 : Carboxylic acid group ( −COOH ) – exerts a strong electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effect.

  • C3 : Vinylic bromine atom ( −Br ) – exerts a −I effect that outweighs its +M effect, further depleting electron density.

  • C4 : Methyl ester group ( −COOCH3​ ) – acts as another powerful electron-withdrawing group.

In standard organic systems, electron-rich alkenes rapidly undergo electrophilic addition via a halonium intermediate . However, the "push-pull" dynamics typically required to stabilize a transition state are entirely absent here. The cumulative −I and −M effects create a profoundly deactivated π-system, meaning that classical electrophiles (like Br2​ or Cl2​ ) face a massive activation energy barrier.

The Mechanistic Pathway: AdE2 vs. ACET

Historically, halogenation of alkenes is modeled exclusively via the AdE2 mechanism . However, recent computational and experimental frameworks reveal that transformations of highly electron-deficient alkenes exist on a mechanistic continuum between AdE2 and Addition-Coupled Electron Transfer (ACET) .

The Classical AdE2 Pathway

When forced under catalytic conditions, the addition of a diatomic halogen (e.g., Br2​ ) proceeds through three distinct phases:

  • Pre-equilibrium π-Complexation : The electrophile approaches the sterically hindered face of the alkene. The electron-poor nature of the substrate means this charge-transfer complex is highly transient and weakly bound.

  • Bromonium Ion Formation (Rate-Determining Step) : The π-electrons attack the polarized halogen. Because the resulting cyclic bromonium ion is heavily destabilized by the adjacent carbonyl and ester groups, this step is exceptionally slow.

  • Stereospecific Nucleophilic Capture : The counter-ion ( Br− ) attacks the bromonium intermediate. Due to the steric bulk of the existing vinylic bromine and the orbital geometry of the three-membered ring, the attack occurs exclusively from the anti face, yielding a stereospecific saturated adduct (e.g., a tribromo-derivative) .

The ACET Alternative

For substrates as deactivated as 3-bromo-4-methoxy-4-oxo-2-butenoic acid, interaction with strong oxidants or exotic electrophiles may bypass the zwitterionic bromonium ion entirely. Instead, concurrent nucleophilic addition and single-electron transfer generate a biradical intermediate, fundamentally altering the reaction kinetics.

Mechanism A Alkene Substrate (Electron-Deficient) B π-Complex (Transient) A->B + Electrophile C Bromonium Ion (High Activation Energy) B->C RDS (Slow) D Saturated Adduct (Anti-Addition Product) C->D Nucleophilic Attack (Fast)

Fig 1: Reaction coordinate pathway for AdE2 mechanism on deactivated alkenes.

Quantitative Kinetic Data

To illustrate the magnitude of deactivation, we can compare the relative reaction rates ( krel​ ) of bromination across various alkene topologies. The introduction of each electron-withdrawing group exponentially decreases the nucleophilicity of the double bond.

Substrate TopologyRelative Rate of Bromination ( krel​ )Electronic Character
Ethene 1.0×106 Neutral / Unhindered
Maleic Acid 1.0×101 Electron-Deficient
Bromomaleic Acid 1.0×10−2 Highly Deactivated
3-Bromo-4-methoxy-4-oxo-2-butenoic acid <1.0×10−3 Severely Deactivated & Sterically Hindered

Table 1: Comparative kinetic profile of electrophilic bromination demonstrating the exponential decay in reactivity as electron-withdrawing groups are appended to the alkene core.

Self-Validating Experimental Protocol

To accurately measure the kinetics of electrophilic addition to this substrate, standard methodologies are insufficient. The following protocol utilizes a self-validating system combining Lewis acid catalysis and quantitative NMR (qNMR) to ensure that the disappearance of the alkene strictly correlates with the formation of the adduct, ruling out competitive side reactions.

Causality in Reagent Selection:
  • Solvent : Anhydrous Dichloromethane (DCM). Why? Trace water acts as a competing nucleophile, which would intercept the bromonium ion to form a bromohydrin rather than the desired dibromide .

  • Catalyst : Iron(III) Bromide ( FeBr3​ ). Why? The alkene is too electron-poor to spontaneously polarize Br2​ . The Lewis acid hyper-polarizes the halogen, artificially lowering the activation energy of the RDS.

  • Internal Standard : 1,3,5-Trimethoxybenzene. Why? It is chemically inert under these specific conditions and provides a distinct, non-overlapping aromatic singlet in 1H -NMR for precise mass-balance quantification.

Step-by-Step Workflow:
  • Substrate Preparation : Dissolve 1.0 mmol of 3-bromo-4-methoxy-4-oxo-2-butenoic acid and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 10 mL of anhydrous DCM under an argon atmosphere at 25°C.

  • Baseline Validation : Extract a 0.5 mL aliquot, dilute with CDCl3​ , and acquire a baseline 1H -NMR spectrum to establish the exact molar ratio of substrate to internal standard.

  • Electrophile Activation : In a separate light-shielded vial, prepare a 1.2 M solution of Br2​ in DCM. Add 5 mol% of anhydrous FeBr3​ to generate the active electrophilic complex.

  • Reaction Initiation & Kinetic Monitoring : Inject the activated Br2​ solution into the substrate mixture. Extract 0.1 mL aliquots every 15 minutes. Quench each aliquot immediately in cold saturated aqueous Na2​S2​O3​ to halt the reaction.

  • Data Acquisition : Extract the quenched aliquots with CDCl3​ and analyze via qNMR. Plot the integration of the vinylic proton (disappearing) against the newly formed saturated sp3 protons (appearing) relative to the internal standard.

Workflow S1 1. Substrate Preparation Anhydrous DCM, Inert Atm S2 2. Electrophile Activation Lewis Acid Catalyst Addition S1->S2 S3 3. Kinetic Monitoring Stopped-flow UV-Vis / qNMR S2->S3 S4 4. Product Isolation Quenching & Chromatography S3->S4

Fig 2: Self-validating experimental workflow for kinetic monitoring of AdE2.

Implications for Drug Development

Understanding the resistance of 3-bromo-4-methoxy-4-oxo-2-butenoic acid to electrophilic addition has profound implications for targeted covalent inhibitors (TCIs). Because this structural motif is heavily deactivated toward electrophiles, it is highly stable in oxidative biological environments. Conversely, its electron-deficient nature makes it an exceptionally potent Michael acceptor .

In drug design, incorporating this specific stereoelectronic topology ensures that the molecule will not undergo premature electrophilic degradation in plasma. Instead, it remains intact until it encounters a highly nucleophilic target—such as a catalytic cysteine residue in a kinase active site—where it undergoes rapid, irreversible nucleophilic addition.

References

  • Title : Electrophilic Addition Reactions of Alkenes. Source : Chemistry LibreTexts. URL :[Link]

  • Title : Exotic Electrophiles in Chlorinated and Chloraminated Water: When Conventional Kinetic Models and Reaction Pathways Fall Short. Source : ACS Environmental Science & Technology Letters. URL :[Link]

  • Title : A unified mechanistic framework for DDQ-promoted transformation of electron-deficient alkenes: the addition-coupled electron transfer (ACET) perspective. Source : Organic Chemistry Frontiers (RSC Publishing). URL :[Link]

  • Title : The Mechanisms of Electrophilic Addition Reactions. Source : SaveMyExams. URL :[Link]

Exploratory

Toxicity Profile and Regulatory Status of Brominated Butenoic Acid Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Brominated butenoic acid derivatives—encompassing compounds such as 4-bromocrotonic acid, methyl 4-bromo-2-butenoate, and cyclic tautomers...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Brominated butenoic acid derivatives—encompassing compounds such as 4-bromocrotonic acid, methyl 4-bromo-2-butenoate, and cyclic tautomers like mucobromic acid (MBA)—are highly reactive electrophiles. In pharmaceutical development, they are primarily utilized as synthetic intermediates or identified as disinfection by-products (DBPs) in water treatment[1]. Due to their α,β-unsaturated carbonyl structures and allylic/vinylic bromine atoms, these compounds exhibit significant chemical reactivity, translating to pronounced localized toxicity, corrosivity, and specific regulatory handling requirements. This whitepaper synthesizes the toxicity profiles, regulatory frameworks, and validated experimental handling protocols for these derivatives.

Chemical Class Overview & Mechanistic Toxicity

The defining structural feature of brominated butenoic acids is the conjugated enone system coupled with a halogen leaving group. This configuration makes them potent Michael acceptors and alkylating agents.

Acute Toxicity and Corrosivity

The primary hazard associated with brominated butenoic acids is their severe corrosivity. For instance, mucobromic acid (MBA) is classified under GHS as Corrosive Category 1C, causing irreversible eye damage and severe skin burns upon contact[2]. The acute oral toxicity is also notable; MBA exhibits an oral rat LD50 of approximately 70 mg/kg, classifying it as highly toxic upon ingestion[3]. The mechanism of localized tissue damage is driven by the rapid alkylation of cellular nucleophiles (e.g., thiol groups in proteins) and the generation of localized acidity upon hydrolysis of the halogen bond[4].

Genotoxicity and Mutagenicity

Because these compounds are potent electrophiles, they theoretically pose a risk of covalent DNA adduction. However, in vivo models have provided nuanced results. A pivotal study evaluating the genotoxicity of mucobromic acid using the Drosophila melanogaster wing somatic mutation and recombination test (SMART) demonstrated that MBA does not significantly increase mutant spots, indicating a lack of systemic genotoxic activity in this in vivo model[1]. This suggests that while these compounds are highly reactive at the site of contact, their rapid degradation and protein binding may limit systemic bioavailability to nuclear DNA.

Quantitative Toxicity Summary
CompoundAcute Toxicity / LD50Primary GHS ClassificationTarget OrgansTransport Class
Mucobromic Acid Oral rat LD50 ≈ 70 mg/kg[3]Corrosive (Cat 1C), Eye Dam. (Cat 1)[5]Skin, Eyes, GI TractUN3261 (Corrosive Solid)[4]
4-Bromocrotonic Acid Harmful if swallowed[6]Corrosive (Cat 1C)[7]Skin, Eyes, RespiratoryUN3335 (Aviation Reg.)[6]
Methyl 4-bromo-2-butenoate Not fully establishedSkin Irrit. (Cat 2), Eye Dam. (Cat 1)[8]Respiratory System[9]N/A

Regulatory Status

Brominated butenoic acid derivatives are not regulated as Active Pharmaceutical Ingredients (APIs) by the FDA or EMA. Instead, they are strictly governed under occupational health and environmental safety frameworks (OSHA, EPA, ECHA) as hazardous chemical intermediates and environmental DBPs[4].

  • Occupational Safety: Facilities handling these compounds must comply with stringent OSHA standards for corrosive and highly reactive materials. Engineering controls (e.g., closed systems, local exhaust ventilation) are legally mandated[2].

  • Environmental & Transport: Under DOT and international transport regulations (IMDG/IATA), compounds like mucobromic acid are classified as UN3261 (Corrosive Solid, Acidic, Organic, N.O.S.) and require Packing Group III compliance[4].

Experimental Workflows & Protocols

To ensure scientific integrity and safety, the following self-validating protocols must be employed when working with these derivatives.

Protocol 1: Safe Handling and Quenching of Brominated Butenoic Acids

Causality: Because these compounds are potent Michael acceptors and generate hydrobromic acid upon aqueous degradation, standard aqueous workups can cause exothermic reactions. A controlled nucleophilic quench is required.

  • Preparation: Conduct all operations in a certified chemical fume hood. Personnel must wear heavy-duty nitrile gloves, a chemical-resistant apron, and a face shield[7].

  • Handling: Weigh solids (e.g., mucobromic acid) using static-free spatulas to prevent aerosolization of corrosive dust[2].

  • Reaction Quenching: To neutralize unreacted brominated butenoic acid post-synthesis, cool the reaction mixture to 0–5°C.

  • Addition: Slowly add a 10% w/v aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or sodium bicarbonate ( NaHCO3​ ) dropwise. The thiosulfate acts as a soft nucleophile, safely reacting with the electrophilic double bond and displacing the bromine without excessive heat generation.

  • Validation: Monitor the pH of the aqueous layer. The quench is complete when the pH stabilizes between 7.0 and 8.0.

Protocol 2: In Vivo Genotoxicity Screening (Drosophila SMART Assay)

Causality: To evaluate the systemic mutagenic potential of DBPs like mucobromic acid, the SMART assay is utilized because it detects both somatic mutation and recombination events—key mechanisms in carcinogenesis[1].

  • Larval Exposure: Collect 72-hour-old Drosophila melanogaster larvae (trans-heterozygous for mwh and flr3 markers).

  • Dosing: Transfer larvae to vials containing Drosophila instant medium hydrated with varying sub-lethal concentrations of the brominated derivative (e.g., 0.1 mM to 1.0 mM).

  • Development: Allow larvae to feed and develop to adulthood at 25°C. The continuous feeding ensures chronic exposure during the rapid cell division of the imaginal discs.

  • Scoring: Isolate adult flies, mount the wings on slides, and analyze under a microscope at 400x magnification.

  • Validation Readout: Score the wings for small single spots, large single spots, and twin spots. Compare the frequency of spots against a negative control (solvent only) using the Kastenbaum-Bowman statistical test to determine genotoxic absence or presence[1].

System Visualizations

G A Brominated Butenoic Acid (e.g., Mucobromic Acid) B Cellular Exposure (Skin/Eye/Ingestion) A->B Absorption/Contact C Electrophilic Attack (Michael Addition / Alkylation) B->C Intracellular Reactivity D Protein Thiol Binding (Tissue Necrosis / Burns) C->D Primary Toxicity Pathway E Genotoxicity Assays (e.g., SMART Assay) C->E Secondary Evaluation F Result: Non-Genotoxic (Rapid Degradation) E->F In Vivo Readout

Toxicity and Genotoxicity Evaluation Pathway for Brominated Butenoic Acids

G Step1 Identify Hazard (Corrosive Cat 1C) Step2 Engineering Controls (Fume Hood / Closed System) Step1->Step2 Step3 PPE Application (Face Shield, Nitrile) Step2->Step3 Step4 Chemical Processing Step3->Step4 Step5 Nucleophilic Quench (Sodium Thiosulfate) Step4->Step5 Post-Reaction Step6 Waste Disposal (UN3261 Protocol) Step5->Step6 pH Neutralized

Regulatory and Safety Workflow for Handling Corrosive Brominated Intermediates

References

  • Mucobromic Acid MSDS/SDS | Supplier & Distributor. quaternary-ammonium-salt.com.
  • SAFETY DATA SHEET - Fisher Scientific (Mucobromic acid). fishersci.com.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Mucobromic acid). thermofisher.com.
  • SAFETY DATA SHEET - TCI Chemicals (Mucobromic Acid). tcichemicals.com.
  • Genotoxic evaluation of the disinfection by-products mucochloric and mucobromic acids in Drosophila melanogaster. ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromocrotonic acid benzoylmethyl ester). fishersci.com.
  • Methyl 4-bromo-2-butenoate SDS. echemi.com.
  • SAFETY DATA SHEET - TCI Chemicals ((E)-4-Bromocrotonic Acid). tcichemicals.com.
  • 2-Butenoic acid, 4-bromo-, methyl ester | CID 5369175. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic Acid as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid as a specialized dienophile in Diels-Ald...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid as a specialized dienophile in Diels-Alder reactions. While specific literature on this reagent is not abundant, its reactivity and stereochemical behavior can be reliably predicted based on well-established principles of cycloaddition chemistry. This guide synthesizes these principles to offer insights into the dienophile's activation, expected stereoselectivity, and the synthetic versatility of the resulting cycloadducts. A general experimental protocol is provided as a starting point for researchers, along with a discussion of the critical parameters that influence reaction outcomes.

Introduction: A Dienophile of Unique Potential

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the stereocontrolled formation of six-membered rings.[1][2] The judicious choice of diene and dienophile is paramount to the success and utility of this transformation. (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid presents itself as a highly activated and functionalized dienophile with significant potential for the synthesis of complex molecular architectures.

The key features of this dienophile are:

  • Electron-Deficient Alkene: The presence of two electron-withdrawing groups—the carboxylic acid and the methoxycarbonyl group, further influenced by the bromine atom—significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic profile enhances its reactivity towards a wide range of electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[3][4]

  • Stereochemical Control: The Z-configuration of the double bond is expected to be retained in the cycloaddition product, leading to cis-substituted cyclohexene derivatives.[5] This stereospecificity is a hallmark of the concerted mechanism of the Diels-Alder reaction.[1]

  • Post-Cycloaddition Functionality: The resulting cycloadducts are rich in functionality. The bromine atom serves as a versatile handle for a variety of subsequent transformations, including cross-coupling reactions, while the carboxylic acid and ester groups offer opportunities for derivatization and the introduction of further molecular complexity.

Mechanistic Considerations and Stereochemical Predictions

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state, which dictates the stereochemical outcome of the reaction.[6][7]

Reactivity and Regioselectivity

The electron-withdrawing nature of the substituents on (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid makes it a potent dienophile. When reacting with unsymmetrical dienes, the regioselectivity of the cycloaddition is governed by the electronic and steric influences of the substituents on both the diene and the dienophile. For a diene bearing an electron-donating group (EDG), the "ortho" and "para" isomers are typically favored.

Endo vs. Exo Selectivity

The relative orientation of the dienophile's substituents with respect to the diene in the transition state determines the endo or exo configuration of the product. The endo product, where the electron-withdrawing groups of the dienophile are oriented under the π-system of the newly forming ring, is often favored due to secondary orbital interactions.[8] However, steric hindrance between the substituents on the diene and the dienophile can favor the formation of the exo product.[9][10] The presence of the bromine atom on the dienophile may introduce additional steric and electronic factors influencing this selectivity.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for a Diels-Alder reaction using (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. Optimization of reaction conditions, including solvent, temperature, and the potential use of a Lewis acid catalyst, is recommended for each specific diene.

Materials and Reagents
  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

  • Diene of choice (e.g., cyclopentadiene, furan, 1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, dichloromethane, tetrahydrofuran)

  • Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl, ZnCl₂)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Reaction Setup and Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_dienophile Dissolve (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid in anhydrous solvent under inert atmosphere. prep_diene Add the diene (typically 1.0 - 1.2 equivalents) to the reaction vessel. prep_dienophile->prep_diene Step 1 reaction_step Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). prep_diene->reaction_step Step 2 monitoring Monitor the reaction progress by TLC or LC-MS. reaction_step->monitoring Step 3 quench Quench the reaction (if a Lewis acid was used). monitoring->quench Step 4 extract Perform an aqueous work-up and extract the product with an organic solvent. quench->extract Step 5 purify Purify the crude product by column chromatography, recrystallization, or distillation. extract->purify Step 6

Caption: General workflow for the Diels-Alder reaction.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Diene: Add the diene (1.0 to 1.2 equivalents) to the solution of the dienophile. For gaseous dienes like 1,3-butadiene, this can be achieved by bubbling the gas through the solution or by using a sealed-tube apparatus.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature. For highly reactive dienes, the reaction may proceed at room temperature. For less reactive dienes, heating may be necessary. The use of a Lewis acid catalyst (0.1 to 1.0 equivalent) can accelerate the reaction and may influence the stereoselectivity.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated aqueous NH₄Cl). Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography on silica gel, recrystallization, or distillation.

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes and key parameters for Diels-Alder reactions involving (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, based on analogous systems.

ParameterExpected Outcome/ConsiderationRationale
Reactivity High, particularly with electron-rich dienes.The dienophile is activated by two electron-withdrawing groups and a bromine atom.[3]
Stereospecificity High retention of the Z-geometry of the dienophile in the product.The concerted mechanism of the Diels-Alder reaction dictates this stereochemical outcome.[5]
Endo/Exo Selectivity Generally favors the endo product, but can be influenced by steric factors.Secondary orbital interactions stabilize the endo transition state, while steric hindrance can favor the exo product.[8][9]
Regioselectivity Predictable based on the electronic nature of the diene's substituents.Governed by the alignment of the frontier molecular orbitals of the diene and dienophile.
Lewis Acid Catalysis Can accelerate the reaction and may enhance endo selectivity.Coordination of the Lewis acid to the carbonyl groups further lowers the LUMO energy of the dienophile.

Synthetic Utility of the Adducts

The Diels-Alder adducts derived from (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid are valuable synthetic intermediates due to their dense and versatile functionality.

G cluster_transformations Post-Cycloaddition Transformations adduct Bromo-substituted Diels-Alder Adduct cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) at the Bromine Position adduct->cross_coupling elimination Elimination Reactions to form Unsaturated Systems adduct->elimination ester_modification Ester Hydrolysis, Amidation, or Reduction adduct->ester_modification acid_modification Carboxylic Acid Derivatization adduct->acid_modification

Caption: Potential synthetic transformations of the cycloadducts.

  • Cross-Coupling Reactions: The vinyl or allyl bromide moiety can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.[11]

  • Functional Group Interconversions: The carboxylic acid and ester functionalities can be readily converted into a wide range of other functional groups, such as amides, alcohols, and aldehydes, providing access to a diverse library of compounds.

  • Ring System Modifications: The cyclohexene core can be further manipulated through reactions such as epoxidation, dihydroxylation, or hydrogenation, allowing for the stereocontrolled introduction of new stereocenters.

Conclusion

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is a promising dienophile for the construction of complex, functionalized six-membered rings via the Diels-Alder reaction. Its high reactivity, predictable stereochemistry, and the synthetic versatility of the resulting adducts make it a valuable tool for synthetic chemists in academia and industry. The general protocol and mechanistic insights provided herein should serve as a solid foundation for the successful application of this reagent in organic synthesis.

References

  • Diels-Alder reaction of bromo maleic acid anhydride and furane. - ResearchGate. Available at: [Link]

  • Intermolecular Diels–Alder Cycloaddition/Cross-Coupling Sequences of 2-Bromo-1,3-butadienes | Organic Letters - ACS Publications. Available at: [Link]

  • Facial Selectivity in the Diels−Alder Reactions of 5-Chloro-, 5-Bromo-, and 5-Iodo-1,3-cyclopentadiene and Derivatives - ACS Publications. Available at: [Link]

  • A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride - NCCR MUST. Available at: [Link]

  • Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study - Oriental Journal of Chemistry. Available at: [Link]

  • Facial Selectivity in the Diels−Alder Reactions of 5-Chloro-, 5-Bromo-, and 5-Iodo-1,3-cyclopentadiene and Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • 16.7: Diels-Alder Stereochemistry - Chemistry LibreTexts. Available at: [Link]

  • Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC. Available at: [Link]

  • The Diels-Alder Reaction with Maleic Anhydride. Available at: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Available at: [Link]

  • Diels-Alder Reactions | 16.5 Organic Chemistry - YouTube. Available at: [Link]

  • Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - PMC. Available at: [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. Available at: [Link]

  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC. Available at: [Link]

Sources

Application

Protocol for Michael Addition-Elimination to (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Executive Summary & Mechanistic Rationale (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is a highly functionalized, electron-deficient alkene that serves as a versatile building block in organic synthesis and bioconjugatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is a highly functionalized, electron-deficient alkene that serves as a versatile building block in organic synthesis and bioconjugation. While commonly referred to as a "Michael acceptor," its reactivity with nucleophiles fundamentally diverges from classical Michael additions. Because it possesses a vinylic bromide leaving group, the reaction proceeds via a Nucleophilic Vinylic Substitution (SNV) driven by an addition-elimination pathway [1].

When exposed to nucleophiles (such as thiols or amines), the initial attack occurs at the ipso-carbon (C3, bearing the bromide). This forms a transient, highly stabilized enolate intermediate. The thermodynamic drive to restore the conjugated α,β -unsaturated system forces the rapid E1cB-like elimination of the bromide ion. The net result is the direct substitution of the bromide with the nucleophile, yielding 3-substituted maleic or fumaric half-esters without the loss of the double bond [2].

Causality in Experimental Design
  • Base Stoichiometry (Critical Insight): Unlike symmetrical bromomaleimides or fully esterified bromomaleates, this substrate contains a free carboxylic acid (pKa ~3.5). The first equivalent of any added base is immediately consumed to form the carboxylate salt. To successfully neutralize the HBr generated during the elimination step and prevent the protonation of the incoming nucleophile, a minimum of 2.2 to 2.5 equivalents of base (e.g., DIPEA or TEA) must be used.

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C suppresses competitive side reactions, such as the polymerization of the activated alkene or unwanted transesterification.

  • Stereochemical Drift: Because the enolate intermediate allows for transient single-bond rotation before the elimination of bromide, the stereochemical integrity of the (Z)-starting material is often lost. The reaction will typically funnel toward the thermodynamically most stable (E)/(Z) configuration based on the steric bulk of the newly introduced nucleophile [3].

Mechanism A (Z)-3-bromo-4-methoxy- 4-oxo-2-butenoic acid (Michael Acceptor) B Ipso-Attack at C3 (Nucleophilic Addition) A->B + NuH C Enolate Intermediate (Negative charge at C2) B->C D E1cB-like Elimination (Expulsion of Br⁻) C->D E 3-Substituted-4-methoxy- 4-oxo-2-butenoic acid (Conjugation Restored) D->E - HBr

Figure 1: Addition-elimination mechanism (SNV) of nucleophiles to the brominated half-ester.

Quantitative Data & Reaction Parameters

The choice of nucleophile dictates the reaction kinetics and the required conditions. Thiols, being highly polarizable and excellent soft nucleophiles, react rapidly even in aqueous or mild conditions. Amines require organic solvents and elevated temperatures to achieve full conversion [4].

Nucleophile TypeExample ReagentSolvent SystemBase RequiredTemp (°C)Time (h)Typical Yield (%)
Primary Thiol Benzyl mercaptanDCM / MeOHTEA (2.5 eq)0 → RT1.0 - 2.085 - 95
Secondary Thiol Cysteine derivativeAqueous Buffer (pH 8)None (Buffer)RT0.5 - 1.0> 90
Primary Amine BenzylamineAnhydrous THFDIPEA (2.5 eq)RT → 504.0 - 6.075 - 85
Secondary Amine MorpholineDMFK₂CO₃ (3.0 eq)608.0 - 12.065 - 75

Detailed Experimental Methodologies

Protocol A: Thia-Michael Addition-Elimination (Thiol Derivatization)

This protocol is optimized for the synthesis of 3-thio-substituted half-esters, widely used in bioconjugation and the generation of fluorescent "turn-on" probes[2].

Materials:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 mmol, 209 mg)

  • Thiol nucleophile (e.g., Benzyl mercaptan) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (209 mg, 1.0 mmol). Dissolve in 10 mL of anhydrous DCM under an argon atmosphere.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Dropwise, add DIPEA (2.5 mmol, 435 µL) over 2 minutes. Self-Validation Cue: The solution may slightly yellow as the carboxylate salt forms.

  • Nucleophile Introduction: Dissolve the thiol (1.1 mmol) in 2 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

  • Reaction Monitoring (QC): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 9:1 DCM/MeOH with 1% Acetic Acid). The starting material (Rf ~0.4) should disappear, replaced by a new UV-active spot (Rf ~0.3).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Aza-Michael Addition-Elimination (Amine Derivatization)

Amines are harder nucleophiles and require slightly more forcing conditions to overcome the activation energy barrier of the initial attack [1].

Materials:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 mmol, 209 mg)

  • Primary/Secondary Amine (1.2 mmol)

  • Triethylamine (TEA) (2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask, dissolve the substrate (1.0 mmol) in 10 mL of anhydrous THF under nitrogen.

  • Reagent Addition: At room temperature, add TEA (2.5 mmol, 348 µL) followed immediately by the amine (1.2 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C using an oil bath.

  • Self-Validation via Precipitation: As the reaction progresses, the elimination of HBr will react with the TEA to form Triethylammonium bromide (TEA·HBr). Because TEA·HBr is insoluble in THF, a dense white precipitate will form. This is a reliable visual indicator that the addition-elimination sequence is successfully occurring.

  • Completion: Stir for 4 to 6 hours. Confirm completion via LC-MS (monitoring for the [M-H]⁻ ion of the substituted product and the disappearance of the bromine isotopic pattern [M, M+2]).

  • Workup: Filter the mixture through a Celite pad to remove the TEA·HBr salts. Concentrate the filtrate.

  • Purification: Dissolve the crude residue in minimal DCM and purify via silica gel chromatography (Gradient: 100% Hexanes to 70:30 Hexanes/EtOAc containing 0.5% Formic acid to maintain the protonated state of the carboxylic acid).

Workflow Step1 1. Substrate Preparation Dissolve substrate in anhydrous DCM/THF Step2 2. Temperature Control Cool reaction vessel to 0 °C (for thiols) or RT (for amines) Step1->Step2 Step3 3. Reagent Addition Add Base (≥2.2 eq) then Nucleophile (1.1-1.2 eq) dropwise Step2->Step3 Step4 4. Reaction Propagation Warm/Heat and monitor via TLC/LC-MS (Look for amine-salt precipitation in THF) Step3->Step4 Step5 5. Quench & Extraction Quench with NH₄Cl (aq), extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica + 0.5% Acid) Step5->Step6

Figure 2: Standard experimental workflow for the Michael addition-elimination protocol.

References

  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents Chemical Communications (RSC Publishing)[Link]

  • Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome Angewandte Chemie International Edition (via PMC)[Link]

  • Photocrosslinking of Polyacrylamides Using [2 + 2] Photodimerisation of Monothiomaleimides Macromolecules (ACS Publications)[Link]

Method

purification techniques and recrystallization of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Application Note: Purification and Recrystallization Protocols for (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification and Recrystallization Protocols for (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

(Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid (also known as monomethyl bromomaleate, CAS: 122457-36-7) is a highly functionalized, electron-deficient alkene utilized extensively as a dienophile in intramolecular Diels-Alder reactions and as a precursor for complex lactone synthesis [1].

The synthesis of this compound is typically achieved via the ring-opening methanolysis of bromomaleic anhydride. Because bromomaleic anhydride is unsymmetrical, nucleophilic attack by methanol is governed by a competition between the strong electron-withdrawing inductive effect (-I) of the bromine atom (which activates the adjacent carbonyl) and its steric bulk (which hinders attack). This invariably results in a mixture of two regioisomers:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (Attack at the adjacent carbonyl)

  • (Z)-2-bromo-4-methoxy-4-oxo-2-butenoic acid (Attack at the distant carbonyl)

To utilize this compound in stereosensitive downstream applications, researchers must isolate the target 3-bromo isomer with >95% purity. This application note details a field-proven, self-validating workflow utilizing acid-base partitioning to remove neutral/di-acidic impurities, followed by precision thermal-gradient recrystallization to resolve the regioisomers.

Physicochemical Profile

Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy. The presence of both a hydrogen-bond donating carboxylic acid and a lipophilic methyl ester allows for selective manipulation of its solubility via pH adjustments.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Description
Chemical Name (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
CAS Registry Number 122457-36-7 [2]
Molecular Formula C5H5BrO4
Molecular Weight 209.00 g/mol
Appearance White to off-white crystalline solid
pKa (Estimated) ~3.0 – 3.5 (Highly acidic due to adjacent Br and sp2 carbon)
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in cold aliphatic hydrocarbons (Hexane/Heptane)

Purification Workflow Visualization

The following workflow illustrates the logical progression from a crude reaction mixture to the isolated, stereopure product.

PurificationWorkflow Crude Crude Reaction Mixture (Mono-esters, Di-ester, Di-acid) Extraction1 Base Extraction (aq. NaHCO3, pH 8) Crude->Extraction1 OrgPhase1 Organic Phase (Discard: Di-ester, Neutrals) Extraction1->OrgPhase1 Organic layer AqPhase1 Aqueous Phase (Mono-ester & Di-acid Salts) Extraction1->AqPhase1 Aqueous layer Acidification Acidification (aq. HCl, pH 2) AqPhase1->Acidification Extraction2 Organic Extraction (EtOAc or DCM) Acidification->Extraction2 CrudeSolid Crude Solid (Regioisomer Mixture) Extraction2->CrudeSolid Concentration Recrystallization Thermal Recrystallization (Toluene / n-Hexane) CrudeSolid->Recrystallization PureProduct Pure (Z)-3-bromo-4-methoxy- 4-oxo-2-butenoic acid Recrystallization->PureProduct Crystallization MotherLiquor Mother Liquor (Discard: 2-bromo isomer) Recrystallization->MotherLiquor Filtrate

Figure 1: Acid-base extraction and recrystallization workflow for isolating the target mono-ester.

Experimental Protocols

This methodology is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs) at each phase, the operator can verify the success of the step before proceeding, ensuring high trustworthiness in the final yield.

Protocol A: Liquid-Liquid Extraction (Removal of Neutrals and Di-acids)

Causality: The crude mixture contains unreacted anhydride (which hydrolyzes to highly polar bromomaleic acid) and over-reacted dimethyl bromomaleate (a neutral di-ester). By adjusting the pH to ~8, the mono-ester is deprotonated and partitioned into the aqueous phase, leaving the neutral di-ester in the organic phase. Subsequent acidification reprotonates the mono-ester, allowing it to be extracted back into an organic solvent, while the highly polar di-acid remains largely in the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Caution: CO2​ gas will evolve. Vent the funnel frequently.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of the mono-ester. The organic layer (top) contains neutral impurities.

    • IPC Check: Spot the organic layer on a TLC plate (UV active). If the mono-ester is completely extracted, the organic layer should show no tailing acid spots.

  • Washing: Wash the aqueous layer once more with a half-volume of fresh EtOAc to ensure complete removal of neutral di-esters. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0–5 °C. Slowly add 2M Hydrochloric Acid ( HCl ) dropwise until the pH of the solution reaches ~2.0 (verify with pH paper). The solution will become cloudy as the free carboxylic acid precipitates/oils out.

  • Recovery Extraction: Extract the acidified aqueous mixture with EtOAc (3 × 10 mL per gram of theoretical yield).

  • Drying & Concentration: Combine the EtOAc extracts, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the crude mono-ester as an off-white solid.

Protocol B: Precision Recrystallization (Regioisomer Resolution)

Causality: The (Z)-3-bromo and (Z)-2-bromo regioisomers possess different dipole moments and crystal packing efficiencies. The 3-bromo isomer preferentially crystallizes from a Toluene/n-Hexane system due to its lower solubility at reduced temperatures, leaving the 2-bromo isomer enriched in the mother liquor.

  • Solvent Preparation: Prepare a heating bath and warm a flask of Toluene and a separate flask of n-Hexane to 70 °C.

  • Dissolution: Place the crude mono-ester solid in a round-bottom flask. Add a minimum volume of hot Toluene just until the solid completely dissolves under gentle stirring.

  • Cloud Point Titration: Slowly add hot n-Hexane dropwise to the stirring solution until the mixture becomes faintly turbid (the "cloud point").

  • Clarification: Add 1–2 drops of hot Toluene until the solution becomes perfectly clear again.

  • Thermal Gradient Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours. Rapid cooling traps impurities; slow cooling ensures a pure crystal lattice.

  • Ice Bath Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to drive the crystallization to completion.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold n-Hexane.

  • Drying: Dry the crystals under high vacuum for 4 hours to remove residual toluene.

    • IPC Check: Retain the mother liquor. NMR analysis of the evaporated mother liquor will confirm the enrichment of the unwanted (Z)-2-bromo isomer, validating the separation efficiency.

Analytical Validation

To guarantee the integrity of the purified (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, the isolated crystals must be subjected to analytical verification. The most definitive method for confirming regiochemical purity is 1H NMR spectroscopy, as the chemical shift of the vinylic proton differs between the two isomers.

Table 2: Expected Analytical Data for Validation

Analytical MethodTarget Observation for Pure (Z)-3-bromo Isomer
1H NMR (400 MHz, CDCl3​ ) δ 6.94 (s, 1H, =CH) ; δ 3.88 (s, 3H, - OCH3​ ); δ 10.5 (br s, 1H, -COOH)
Regioisomer Impurity Marker Absence of a secondary vinylic singlet (typically shifted ±0.2 ppm from the main peak)
HPLC (RP-C18) Single sharp peak (>95% AUC) using H2​O /MeCN (0.1% TFA) gradient
Melting Point Sharp melting range (ΔT < 2 °C) corresponding to the pure isomer

Note: If integration of the 1H NMR vinylic region shows >5% of the 2-bromo isomer, a second recrystallization cycle using the same Toluene/n-Hexane protocol is required.

References

  • Batchelor, M. J.; Mellor, J. M. "The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction." Journal of the Chemical Society, Perkin Transactions 1, 1989, 985-995. URL:[Link]

Application

selective esterification methods for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

An Application Guide to the Selective Esterification of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic Acid Authored by: A Senior Application Scientist Introduction (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, a mono-ester deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Esterification of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic Acid

Authored by: A Senior Application Scientist

Introduction

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, a mono-ester derivative of 2-bromomaleic acid, is a valuable synthetic intermediate in the development of pharmaceuticals and fine chemicals. Its utility is derived from its array of functional groups: a carboxylic acid, a methyl ester, a carbon-carbon double bond with defined (Z)-stereochemistry, and a vinyl bromide moiety. The selective esterification of the free carboxylic acid group without disturbing the other functionalities presents a significant chemical challenge. Standard esterification conditions can risk isomerization of the double bond, hydrolysis of the existing methyl ester, or other undesired side reactions.

This comprehensive guide is designed for researchers, chemists, and drug development professionals. It provides a detailed exploration of two distinct and robust methods for the selective esterification of this substrate. We will delve into the mechanistic underpinnings of each approach, offering field-proven, step-by-step protocols that ensure high yield and preservation of molecular integrity. The methods covered are:

  • Forced-Condition Fischer-Speier Esterification: A classic, cost-effective method utilizing acid catalysis, optimized for this specific substrate.

  • Mild Steglich Esterification: A modern approach using carbodiimide coupling agents, ideal for preserving the delicate stereochemistry of the molecule under neutral conditions.

Each protocol is presented as a self-validating system, complete with scientific rationale, troubleshooting advice, and comparative analysis to empower the scientist in making an informed decision based on project-specific requirements such as scale, purity, and substrate sensitivity.

Method 1: Forced-Condition Fischer-Speier Esterification

This method remains a cornerstone of organic synthesis due to its operational simplicity and the low cost of reagents.[1] It is particularly suited for large-scale synthesis where economic factors are critical.

Scientific Rationale & Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.

A critical aspect of this reaction is its equilibrium nature.[2] To drive the reaction toward the product side and achieve high conversion, one of two strategies is typically employed: the continuous removal of water as it is formed, or the use of a large excess of the alcohol reactant, which also conveniently serves as the solvent. For this protocol, we will utilize the latter approach. While effective, the harsh acidic and thermal conditions necessitate careful monitoring to minimize the risk of isomerization of the (Z)-alkene to the more stable (E)-isomer.

Fischer_Esterification_Workflow start Start reagents 1. Dissolve Acid in Excess Alcohol start->reagents catalyst 2. Add H₂SO₄ Catalyst (Catalytic Amount) reagents->catalyst reflux 3. Heat to Reflux (Monitor by TLC/LC-MS) catalyst->reflux workup 4. Work-up: - Cool & Quench - Neutralize (NaHCO₃) - Extract with Solvent reflux->workup Reaction Complete purify 5. Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl (Z)-3-bromo-4-methoxy-4-oxo-2-butenoate

Materials and Reagents:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 eq)

  • Anhydrous Ethanol (serves as reactant and solvent, ~50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (e.g., 2.23 g, 10 mmol, 1.0 eq) in a large excess of anhydrous ethanol (e.g., 23 mL, ~400 mmol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol, 0.18 eq) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approximately 78°C). Monitor the progress of the reaction periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to days to reach completion.[3]

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases, ensuring the complete neutralization of the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash once with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Method 2: Mild Steglich Esterification using Carbodiimide Coupling

For substrates where the preservation of stereochemistry is paramount, or for those sensitive to harsh acidic conditions, the Steglich esterification offers a superior alternative. This method operates under neutral, often room-temperature conditions, minimizing the risk of side reactions.

Scientific Rationale & Mechanism

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol to form the desired ester.

The reaction is often catalyzed by the addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). DMAP intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This species is then rapidly attacked by the alcohol, regenerating the DMAP catalyst and forming the ester. This catalytic cycle significantly accelerates the reaction and suppresses the formation of the main byproduct, an N-acylurea, which can occur if the O-acylisourea rearranges before being attacked by the alcohol.[3] The mild conditions are ideal for maintaining the (Z)-configuration of the substrate.

Steglich_Esterification_Workflow start Start reagents 1. Dissolve Acid, Alcohol, & DMAP in Anhydrous Solvent (DCM) start->reagents cool 2. Cool to 0°C (Ice Bath) reagents->cool dcc_add 3. Add DCC/EDC Solution Dropwise cool->dcc_add react 4. Stir at 0°C to RT (Monitor by TLC/LC-MS) dcc_add->react workup 5. Work-up: - Filter Byproduct (DCU) - Wash with HCl, NaHCO₃, Brine react->workup Reaction Complete purify 6. Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl (Z)-3-bromo-4-methoxy-4-oxo-2-butenoate

Materials and Reagents:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 eq)

  • Anhydrous Ethanol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1-1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM, solvent)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a solution of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (e.g., 2.23 g, 10 mmol, 1.0 eq) in anhydrous DCM (e.g., 50 mL) in a round-bottom flask, add anhydrous ethanol (e.g., 0.7 mL, 12 mmol, 1.2 eq) and a catalytic amount of DMAP (e.g., 122 mg, 1 mmol, 0.1 eq).

  • Cooling: Cool the resulting mixture to 0°C in an ice bath with stirring.

  • DCC Addition: In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol, 1.1 eq) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or Celite to remove the DCU precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure target ester.

Comparative Data and Analysis

The selection of an appropriate esterification method depends on a balance of factors including reaction scale, cost, time, and the chemical sensitivity of the substrate.

FeatureMethod 1: Fischer-Speier Esterification Method 2: Steglich Esterification
Reagents & Catalyst Alcohol (large excess), Strong Acid (H₂SO₄, p-TsOH)Alcohol (near-stoichiometric), DCC/EDC, DMAP
Solvent Alcohol acts as the solventAnhydrous aprotic solvent (e.g., DCM, THF)
Temperature Reflux / Elevated Temperatures0°C to Room Temperature
Reaction Time Several hours to days12 - 24 hours
Advantages Inexpensive reagents, simple setup, highly scalable.[1]Mild conditions, preserves stereochemistry, high yields for sensitive substrates.
Disadvantages Harsh conditions, risk of Z/E isomerization, requires large excess of alcohol, equilibrium reaction.More expensive reagents, stoichiometric byproduct (DCU) removal necessary, DCC is a known allergen.[3]
Typical Yields Variable; can be moderate to good but may be lower for sensitive substrates.Good to excellent (often >85%).

Troubleshooting and Safety Precautions

Troubleshooting Guide
  • Low Yield (Fischer): The reaction is at equilibrium. Ensure the alcohol is anhydrous and used in a very large excess. If possible, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Isomerization (Fischer): The (Z)-isomer may convert to the more stable (E)-isomer under harsh acidic conditions. Minimize reaction time and temperature as much as possible. Monitor isomer formation by ¹H NMR or HPLC.

  • Incomplete Reaction (Steglich): Ensure all reagents and the solvent are strictly anhydrous, as water will consume the activated intermediate. Check the quality of the DCC/EDC.

  • Difficult Purification (Steglich): The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely by filtration. Precipitating it further by cooling the reaction mixture in a freezer before filtration can help. If EDC is used, the urea byproduct is water-soluble and can be removed with aqueous washes.

Safety Precautions
  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong dehydrating agent. Handle with extreme care, adding it slowly to the alcohol to dissipate the heat of dilution.

  • DCC: A potent skin sensitizer and allergen. Avoid inhalation of the powder and any skin contact. Weigh it out in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

Conclusion

The selective esterification of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid can be successfully achieved through multiple synthetic routes. The Fischer-Speier method offers a straightforward and economical option, particularly for large-scale production, provided that potential Z/E isomerization is carefully monitored and controlled. For laboratory-scale synthesis, especially when dealing with precious materials or when the absolute preservation of stereochemical integrity is non-negotiable, the Steglich esterification is the superior choice. Its mild, neutral conditions provide a reliable and high-yielding pathway to the desired product, justifying the higher cost and more complex work-up. The final choice of method should be guided by the specific constraints and goals of the research or development project.

References

  • Shinde, S. V., et al. (2009). A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. ACS Publications. Available at: [Link]

  • Taysun, A., et al. (2014). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. ResearchGate. Available at: [Link]

  • Anquan Chemical. (2024). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. Zibo Anquan Chemical Co., Ltd. News. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing E/Z isomerization of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid during heating

Welcome to the technical support center for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on preventing unwanted E/Z isomerization during heating.

I. Troubleshooting Guide: Isomerization During Thermal Stress

This section addresses specific issues you may encounter during your experiments that suggest E/Z isomerization is occurring.

Question 1: After heating my reaction mixture containing (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, I'm observing a mixture of isomers in my analytical data (e.g., HPLC, NMR). What's happening and how can I fix it?

Answer:

The observation of a mixture of isomers post-heating is a classic sign of E/Z isomerization. The (Z)-isomer, which is often the desired, kinetically-favored product of synthesis, can convert to the more thermodynamically stable (E)-isomer under thermal stress. This is analogous to the well-documented isomerization of maleic acid (the cis or Z-isomer) to the more stable fumaric acid (trans or E-isomer) upon heating[1][2].

Root Cause Analysis:

  • Thermal Energy Input: Heat provides the activation energy necessary to overcome the rotational barrier of the carbon-carbon double bond.

  • Acid/Base Catalysis: Trace amounts of acidic or basic impurities in your reaction mixture can significantly lower this activation energy, catalyzing the isomerization process.[3][4]

  • Radical Mechanisms: In some cases, radical species initiated by heat or light can also facilitate isomerization.

Troubleshooting Workflow:

G cluster_0 Problem: Isomer Mixture Observed Post-Heating cluster_1 Initial Checks & Mitigation cluster_2 Advanced Strategies cluster_3 Verification start Isomer mixture detected check_temp Reduce Reaction Temperature start->check_temp Immediate Action check_time Shorten Heating Duration check_temp->check_time check_impurities Ensure Anhydrous & Acid-Free Conditions check_time->check_impurities use_scavenger Add Radical Scavenger (e.g., BHT) check_impurities->use_scavenger If problem persists analyze Analyze Isomer Ratio (HPLC, qNMR) check_impurities->analyze If successful change_solvent Switch to Aprotic, Non-polar Solvent use_scavenger->change_solvent protecting_group Consider a Protecting Group Strategy (if applicable) change_solvent->protecting_group protecting_group->analyze Final Check

Caption: Troubleshooting workflow for addressing E/Z isomerization.

Immediate Corrective Actions:

  • Lower the Temperature: Determine the minimum temperature required for your desired reaction to proceed. Even a 10-20 °C reduction can significantly decrease the rate of isomerization.

  • Reduce Heating Time: Monitor your reaction closely (e.g., by TLC or in-situ IR) and stop the heating as soon as the reaction is complete.

  • Ensure Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative processes that could generate radical species.

Question 2: My starting material is pure (Z)-isomer, but even with gentle heating, I'm seeing the (E)-isomer form. Could my solvent be the culprit?

Answer:

Absolutely. The choice of solvent plays a critical role in the stability of the (Z)-isomer.

  • Protic Solvents (e.g., alcohols, water): These solvents can facilitate protonation of the carbonyl oxygen, which can lead to an enolization mechanism that allows for rotation around the C-C single bond in the enol form, ultimately resulting in isomerization upon tautomerization back to the keto form.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While generally better than protic solvents, their polarity can still stabilize charged intermediates that may be involved in certain isomerization pathways.

  • Acidic Impurities: Solvents can contain acidic impurities (e.g., from degradation or manufacturing) that can catalyze the isomerization.[4]

Recommendations:

  • Switch to a Non-polar, Aprotic Solvent: Solvents like toluene, hexane, or dichloromethane are generally preferred. Ensure they are anhydrous and freshly distilled if necessary.

  • Use of a Proton Sponge: If trace acid is suspected, the addition of a non-nucleophilic base, such as a proton sponge, can be beneficial.

Solvent TypeIsomerization RiskRationale
Protic (e.g., Methanol, Water)HighCan participate in acid-catalyzed isomerization mechanisms.[5]
Polar Aprotic (e.g., Acetonitrile, DMF)ModerateCan stabilize charged intermediates.
Non-polar Aprotic (e.g., Toluene, Hexane)LowMinimizes stabilization of polar transition states.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is prone to isomerization?

A1: The susceptibility to isomerization is rooted in the molecule's structure as an α,β-unsaturated carbonyl compound. The (Z)-configuration places the two larger substituents (the carboxylic acid and the bromo-methoxy-methyl group) on the same side of the double bond, leading to steric strain. The (E)-isomer, with these groups on opposite sides, is thermodynamically more stable.[2] Heating provides the necessary energy to overcome the activation barrier for rotation around the double bond, allowing the molecule to relax into its more stable (E)-form. This is a common phenomenon observed in related structures like maleic acid derivatives.[1][2]

Q2: Are there any additives I can use to prevent isomerization during heating?

A2: Yes, the addition of a radical scavenger can be an effective strategy, particularly if a radical-mediated isomerization pathway is suspected. Free radicals can be generated by heat or trace metal impurities and can catalyze the E/Z isomerization.

Recommended Radical Scavengers:

ScavengerTypical ConcentrationNotes
Butylated hydroxytoluene (BHT) 0.1 - 1 mol%A common and effective hindered phenol antioxidant.[6]
Tertiary-butylhydroquinone (TBHQ) 0.1 - 1 mol%Another effective phenolic antioxidant.[6]

These compounds work by quenching free radicals, thus inhibiting any radical-initiated isomerization pathways.[7][8]

Q3: How can I accurately quantify the ratio of (E) and (Z) isomers in my sample?

A3: Accurate quantification is crucial for process optimization and quality control. The two most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for separating and quantifying geometric isomers.[9][10] A well-developed HPLC method on a C18 column can typically achieve baseline separation of the (E) and (Z) isomers, allowing for accurate integration of the peak areas.[11]

  • Quantitative NMR (qNMR): Proton NMR (¹H NMR) is also a powerful tool. The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants. By integrating the signals corresponding to each isomer, a precise ratio can be determined.[12][13] This method requires at least one well-resolved, unique peak for each isomer.

Q4: At what temperature does significant isomerization of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid typically begin?

A4: While a precise temperature threshold can be system-dependent (influenced by solvent, purity, and heating time), isomerization can often be observed at temperatures as low as 60-80 °C, especially during prolonged heating or in the presence of catalysts. For comparison, the related maleic acid begins to isomerize to fumaric acid under acidic conditions with heating.[1] It is recommended to conduct initial experiments at the lowest feasible temperature and for the shortest possible duration.

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Isomerization

This protocol provides a set of best practices for running a reaction with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid where heating is required.

Materials:

  • (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (ensure high purity)

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene)

  • Radical scavenger (e.g., BHT)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and free of any acidic or basic residues.

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the reaction vessel, add the anhydrous solvent, the (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, and any other solid reagents. If using, add the radical scavenger (e.g., BHT, ~0.1 mol%).

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature using a temperature-controlled oil bath.

  • Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long heating times.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up. Avoid acidic or basic aqueous washes if possible, or perform them quickly at low temperatures.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Completion prep Prepare Dry Glassware inert Establish Inert Atmosphere prep->inert add Add Reagents & BHT inert->add heat Heat to Minimum Required Temperature add->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temp monitor->cool workup Proceed with Work-up cool->workup

Caption: Workflow for minimizing thermal isomerization.

Protocol 2: Analytical Quantification of E/Z Isomer Ratio by HPLC

Objective: To separate and quantify the (E) and (Z) isomers of 3-bromo-4-methoxy-4-oxo-2-butenoic acid.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A typical starting point is an isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks). The exact ratio will need to be optimized. A gradient elution may be necessary for complex mixtures.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • Method Development:

    • Inject a known standard of the pure (Z)-isomer to determine its retention time.

    • Inject a sample that has been deliberately isomerized (e.g., by heating a solution in the presence of a catalytic amount of acid) to identify the retention time of the (E)-isomer.

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the two isomer peaks.

  • Quantification:

    • Set the UV detector to a wavelength where both isomers have strong absorbance (e.g., around 254 nm, though this should be optimized).

    • Inject the sample and integrate the peak areas for both the (E) and (Z) isomers.

    • The percentage of each isomer can be calculated from the relative peak areas (assuming similar extinction coefficients).

IV. References

  • BenchChem. (n.d.). Overcoming E/Z isomerization issues in Beckmann rearrangement. Retrieved from

  • Lewis, F. D., & Quillen, S. L. (1983). Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. Journal of the American Chemical Society, 105(14), 456–463.

  • Bächtle, M., & Bach, T. (2018). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Chemistry – A European Journal, 24(53), 14036–14045.

  • LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

  • Cole, J., Chen, R., Day, B. W., & Korotochenko, V. N. (2026, March 29). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.

  • Noble, A., & glorious, J. (2019). Photocatalytic E → Z Isomerization of β-Ionyl Derivatives. ACS Publications.

  • Noël, T., & Hessel, V. (2025, May 5). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Nature Communications, 16(1), 1–9.

  • Singh, A., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467–24474.

  • Norbidar. (2025, August 12). The stability comparison of fumaric acid and maleic acid.

  • Organic Chemistry Portal. (n.d.). Butenolide synthesis.

  • BenchChem. (n.d.). A Comparative Analysis of Fumaric Acid and Maleic Acid: Stability and Reactivity. Retrieved from

  • Lange, D., et al. (2023). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Molecules, 28(6), 2533.

  • Lubrizol. (n.d.). Characterization and Thermal Stability of Polymers for Boiler Treatment.

  • Scientific.Net. (n.d.). Evaluation of the Thermal Stabilization Effect of Maleic Anhydride Derivatives on Polyvinyl Chloride.

  • da Silva, J. A. F. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids.

  • BenchChem. (n.d.). resolving (E)- and (Z)-isomers of icos-5-ene.

  • IntechOpen. (2021, August 8). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview.

  • Noble, A., & glorious, J. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry, 82(14), 7433–7444.

  • Google Patents. (n.d.). WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives.

  • OSTI.GOV. (n.d.). Zr6O8 Node-Catalyzed Butene Hydrogenation and Isomerization in the Metal–Organic Framework NU-1000.

  • Request PDF. (n.d.). Prevention of Undesirable Isomerization During Olefin Metathesis.

  • Pizzi, M., et al. (2022). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. AIR Unimi.

  • Honda, M., et al. (n.d.). The E/Z isomer ratio of lycopene in foods and effect of heating with edible oils and fats on isomerization of (. Food Chemistry, 133(2), 534-540.

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Radical scavengers | Preventing polymerization.

  • ResearchGate. (n.d.). The E/Z isomer ratio of lycopene in foods and effect of heating with edible oils and fats on isomerization of (all.

  • Kistemaker, J. C. M., et al. (2018). Thermal E/Z Isomerization in First Generation Molecular Motors. The Journal of Organic Chemistry, 83(7), 3849–3855.

  • ResearchGate. (n.d.). Scope of photocatalytic isomerization of α,β-unsaturated carbonyl....

  • Wang, Y., et al. (2025). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study. Molecules, 30(11), 2385.

  • Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References.

  • RSC Publishing. (2025, May 12). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide.

  • Britannica. (2026, March 21). Radical scavenger | chemistry.

  • Pizzi, M., et al. (2022). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. MDPI.

  • Guidechem. (n.d.). (Z)-4-bromo-3-methoxy-2-butenoic acid ethyl ester.

  • Liu, W., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3298.

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

  • Sigma-Aldrich. (n.d.). (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid.

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.

  • Varejão, J. O., et al. (2020). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. Journal of the Brazilian Chemical Society, 31(1), 92-99.

Sources

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Welcome to the advanced troubleshooting and protocol center for the synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (CAS: 122457-36-7) . Designed for drug development professionals and synthetic chemists, this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (CAS: 122457-36-7) . Designed for drug development professionals and synthetic chemists, this guide bypasses basic theory to deliver actionable, causality-driven solutions for optimizing regioselectivity, preventing diesterification, and maximizing isolated yields.

Mechanistic Causality & Reaction Pathway

The synthesis of this target molecule relies on the desymmetrization of bromomaleic anhydride via nucleophilic acyl substitution (alcoholysis) with methanol. The fundamental challenge in this workflow is regioselectivity . The anhydride possesses two competing electrophilic carbonyl centers:

  • C-Br Adjacent Carbonyl (Path A): Highly electrophilic due to the strong electron-withdrawing inductive ( −I ) effect of the bromine atom. Attack here yields the target 3-bromo isomer.

  • C-H Adjacent Carbonyl (Path B): Less electrophilic, but significantly less sterically hindered. Attack here yields the unwanted 2-bromo regioisomer.

To achieve >90% yield of the target, the reaction must be strictly engineered for kinetic, electronic control (Path A). Introducing heat or bulky basic catalysts (like DMAP) shifts the transition state to steric control (Path B), destroying the yield profile .

ReactionOptimization BMA Bromomaleic Anhydride (Electrophile) TI_1 C-Br Attack (Inductive Control) BMA->TI_1 MeOH (0°C, DCM) Path A TI_2 C-H Attack (Steric Control) BMA->TI_2 MeOH (DMAP/Heat) Path B MeOH Methanol (Nucleophile) MeOH->TI_1 MeOH->TI_2 Target (Z)-3-bromo-4-methoxy- 4-oxo-2-butenoic acid (Target: >90% Yield) TI_1->Target Ring Opening Side1 (Z)-2-bromo-4-methoxy- 4-oxo-2-butenoic acid (Regioisomer) TI_2->Side1 Ring Opening Side2 Dimethyl bromomaleate (Diester Side Product) Target->Side2 Excess MeOH / Heat Side1->Side2 Excess MeOH / Heat

Mechanistic divergence in the methanolysis of bromomaleic anhydride under electronic vs. steric control.

Optimization Data & Yield Metrics

The following table summarizes the quantitative impact of reaction parameters on the regioselectivity and overall purity of the synthesis.

TemperatureSolvent SystemCatalystYield (Target)Regioisomer Ratio (3-Br : 2-Br)Diester Contamination
65 °C (Reflux)Neat MeOH (Excess)None45%60 : 4015%
25 °CNeat MeOH (Excess)None78%85 : 15<5%
25 °CTHF / MeOH (1.1 eq)DMAP (0.1 eq)30%20 : 805%
0 °C DCM / MeOH (1.05 eq) None 92% 95 : 5 <1%

Data Interpretation: Diluting stoichiometric methanol in a non-polar solvent (DCM) at low temperatures maximizes the dielectric differentiation of the transition states, allowing the inductive pull of the bromine to dictate the reaction.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; checkpoints are built into the workflow to ensure the reaction does not proceed to the next stage if parameters deviate.

Step 1: Reagent Preparation & Atmosphere Control

  • Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Charge the flask with 10.0 mmol (1.77 g) of bromomaleic anhydride.

  • Validation: The anhydride must be a white to pale-yellow solid. If it is brown or sticky, it has hydrolyzed to bromomaleic acid and must be sublimed prior to use.

Step 2: Solvent Matrix Addition

  • Add 50 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM is chosen over neat methanol to dilute the nucleophile. This physically separates methanol molecules, suppressing subsequent diesterification and maintaining a low dielectric environment that favors electronic control.

Step 3: Temperature Modulation

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.

  • Causality: Low temperatures "freeze out" the higher-activation-energy steric pathway (Path B), ensuring the inductive effect of the bromine dictates regioselectivity.

Step 4: Nucleophile Introduction

  • Using a syringe pump, add 10.5 mmol (0.42 mL) of anhydrous methanol dropwise over 15 minutes.

  • Critical Warning: Do not use basic catalysts (e.g., DMAP, Et 3​ N).

Step 5: Reaction Monitoring (Self-Validation)

  • Stir for 2 hours at 0 °C.

  • Perform TLC (Eluent: Hexane:EtOAc 7:3 with 1% Acetic Acid).

  • Validation: The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a major spot ( Rf​≈0.3 ). If starting material persists, stir for an additional 1 hour at 0 °C.

Step 6: Quenching and Isolation

  • Quench the reaction by evaporating the solvent under reduced pressure.

  • Causality: Keep the rotary evaporator water bath strictly below 30 °C . Higher temperatures during concentration will trigger thermal isomerization of the (Z)-alkene to the (E)-alkene.

  • Recrystallize the crude residue from a minimal amount of cold diethyl ether/hexanes to yield the pure (Z)-3-bromo isomer.

Troubleshooting Guide & FAQs

Use the decision tree below to diagnose common failures in your workflow.

Troubleshooting Start Issue Detected in Synthesis Q1 Is the 2-bromo regioisomer >10% by NMR? Start->Q1 A1 Drop temp to 0°C. Remove bulky bases (DMAP). Q1->A1 Yes Q2 Is diesterification (dimethyl bromomaleate) present? Q1->Q2 No A2 Use exactly 1.05 eq MeOH. Switch solvent to DCM. Q2->A2 Yes Q3 Is the (E)-isomer (fumarate) forming? Q2->Q3 No A3 Exclude light (foil wrap). Avoid strong acid catalysts. Q3->A3 Yes

Decision tree for diagnosing and resolving common synthetic failures during monoesterification.

Q: My 1 H NMR shows a 60:40 mixture of the 3-bromo and 2-bromo isomers. How do I fix this?

A: This indicates a complete loss of electronic control. If you are using a tertiary amine catalyst (like Et 3​ N or DMAP), remove it immediately. Bulky catalysts form an acylammonium intermediate that suffers severe steric clash with the heavy bromine atom, forcing the methanol to attack the less hindered C-H carbonyl. If no catalyst was used, your reaction temperature is too high. Drop it to 0 °C.

Q: I am detecting dimethyl bromomaleate in my mass spec. What went wrong?

A: Diesterification occurs when methanol is present in large excess (e.g., using it as the primary solvent) or when the reaction is left stirring at room temperature for extended periods. The monoester product undergoes secondary Fischer esterification. Restrict methanol to a slight stoichiometric excess (1.05 equivalents) and use DCM as the primary solvent.

Q: How can I distinguish between the 3-bromo and 2-bromo isomers using 1 H NMR?

A: Look at the chemical shift of the single vinylic proton. In the target 3-bromo isomer, the vinylic proton is adjacent to the carboxylic acid (COOH), which is strongly deshielding. In the 2-bromo isomer, the proton is adjacent to the methyl ester (COOCH 3​ ). The vinylic proton of the 3-bromo isomer will typically appear slightly further downfield compared to the 2-bromo isomer.

Q: The product is isomerizing from the (Z)-alkene (maleic derivative) to the (E)-alkene (fumaric derivative). Why?

A: The (Z)-configuration is thermodynamically less stable than the (E)-configuration due to the severe steric repulsion between the massive bromine atom and the cis-ester/carboxylic acid groups. Isomerization is easily triggered by UV light, radical pathways, or excessive heat. Wrap your reaction flask in aluminum foil during the reaction and avoid temperatures above 30 °C during solvent evaporation.

References

  • Title: Synthesis of next generation maleimide radical labels (Mechanistic insights into anhydride desymmetrization) Source: Royal Society of Chemistry (RSC) URL: [Link]

Troubleshooting

Technical Support Center: Mitigation of Ester Hydrolysis for 3-bromo-4-methoxy-4-oxo-2-butenoic acid During Aqueous Workup

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of 3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of 3-bromo-4-methoxy-4-oxo-2-butenoic acid during post-reaction processing. The inherent structure of this molecule—containing both a methyl ester and a free carboxylic acid—makes it particularly susceptible to unintended hydrolysis during standard aqueous workups. This document outlines the causative factors and provides validated protocols to maximize the yield and purity of the desired ester product.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significant loss of my product during workup. What is causing the ester to hydrolyze?

A: Ester hydrolysis is the chemical cleavage of an ester bond to yield its parent carboxylic acid and alcohol.[1] In the case of 3-bromo-4-methoxy-4-oxo-2-butenoic acid, the methyl ester group (-OCH₃) is cleaved to form a second carboxylic acid group, resulting in an undesired di-acid byproduct. This reaction is the reverse of the esterification process and is actively catalyzed by both acids and bases present during the aqueous workup.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the primary culprit for product loss during workup. It occurs when neutralizing an acidic reaction mixture with a base. The hydroxide ion (OH⁻) directly attacks the ester's carbonyl carbon.[4] This process is generally rapid and, under basic conditions, effectively irreversible because the resulting carboxylate anion is stabilized and resistant to re-esterification.[4]

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process.[1] If your reaction was conducted under acidic conditions (e.g., using H₂SO₄ as a catalyst), the presence of water during the workup can shift the equilibrium back toward the starting materials (the di-acid and methanol).

The rate of hydrolysis is significantly influenced by pH, temperature, and exposure time, which are critical parameters to control.[1][5][6]

Q2: My reaction requires quenching and neutralization. What is the ideal pH range to minimize hydrolysis?

A: The optimal pH for a workup is a compromise. You must neutralize any acid catalyst without creating a strongly basic environment that promotes rapid saponification.

The rate of ester hydrolysis increases dramatically with rising pH.[7][8][9] Therefore, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be strictly avoided.

The recommended approach is to use a weak, non-nucleophilic base, such as saturated sodium bicarbonate (NaHCO₃) solution . This will neutralize strong acid catalysts while maintaining the pH of the aqueous layer around 8-8.5.[1] While some base-catalyzed hydrolysis can still occur in this range, the rate is significantly more manageable compared to conditions with strong bases.[8] All washes should be performed with ice-cold solutions to further slow the kinetics of hydrolysis.[1]

Critical Consideration: Your target molecule contains a carboxylic acid. When washing with sodium bicarbonate, this acidic proton will be removed, forming a carboxylate salt. This salt is highly water-soluble. Therefore, your product will transfer from the organic layer to the aqueous layer during the bicarbonate wash. This is a planned acid-base extraction, not a simple wash. The subsequent steps must involve re-acidifying the aqueous layer to recover your product.

Q3: How can I definitively confirm that hydrolysis has occurred and quantify the extent of product loss?

A: Several common analytical techniques can be used to detect the presence of the hydrolyzed di-acid byproduct and assess the purity of your isolated material.

  • Thin-Layer Chromatography (TLC): This is the quickest method for a qualitative assessment. The di-acid byproduct is significantly more polar than your desired ester-acid product. It will appear as a separate spot with a much lower Rf value (it will stick closer to the baseline).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. In the spectrum of your desired product, you will see a characteristic singlet peak for the methyl ester protons (-OCH₃), typically around 3.7-3.9 ppm. The disappearance or diminished integration of this peak, coupled with the appearance of a broad signal for the new carboxylic acid proton (-OH), confirms hydrolysis.[1]

  • Infrared (IR) Spectroscopy: The presence of the hydrolyzed di-acid would be indicated by a very broad O-H stretching band (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer, which may overlap with other features.[1]

Q4: Are there any viable alternatives to a traditional aqueous workup to avoid this issue entirely?

A: Yes. If hydrolysis remains a persistent issue, consider modifying your purification strategy to avoid aqueous conditions.

  • Direct Purification: If the reaction byproducts and catalysts are non-volatile and sufficiently different in polarity from your product, you may be able to bypass a workup entirely. After removing the reaction solvent under reduced pressure, the crude residue can be directly subjected to column chromatography.

  • Nonaqueous Workup: This advanced technique involves using reagents other than water to quench the reaction and remove byproducts. For example, specific protocols have been developed for sensitive compounds like arylboronic esters where ethylene glycol is used in place of water.[10] While a direct protocol for your specific molecule may not be published, the principle involves finding a non-aqueous system that can selectively react with or solubilize impurities. This approach requires significant development and is best suited for challenging cases.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

This decision tree provides a logical path to identify and remedy the cause of low yield or purity due to ester hydrolysis.

troubleshooting_hydrolysis start Low Yield or Impure Product Observed check_tlc Analyze crude & purified product by TLC. Is a new, polar spot (low Rf) present? start->check_tlc check_nmr Analyze product by ¹H NMR. Is the methyl ester (-OCH3) singlet diminished or absent? check_tlc->check_nmr Yes other_issue Problem is likely unrelated to hydrolysis. Investigate other potential side reactions or incomplete conversion. check_tlc->other_issue No hydrolysis_confirmed Diagnosis: Significant Ester Hydrolysis Occurred check_nmr->hydrolysis_confirmed Yes check_nmr->other_issue No (Check for other side reactions) param_check Review Workup Protocol Parameters hydrolysis_confirmed->param_check temp Were washes performed at room temperature? param_check->temp Temperature base Was a strong base (e.g., NaOH, K2CO3) used? param_check->base Base Used time Did layers remain in contact for an extended period? param_check->time Contact Time temp->base No sol_temp Solution: Use ice-cold solutions (0-5 °C) for all aqueous steps. temp->sol_temp Yes base->time No sol_base Solution: Switch to weak base. Use saturated, cold NaHCO₃. base->sol_base Yes sol_time Solution: Perform extractions efficiently without delays. time->sol_time Yes end_point Implement Optimized Protocol time->end_point No sol_temp->end_point sol_base->end_point sol_time->end_point

Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.

Key Parameters for Minimizing Hydrolysis

The following table summarizes the critical experimental parameters and the recommended actions to protect your ester from hydrolysis.

ParameterEffect on Hydrolysis RateRecommended Action During Workup
pH / Base Strength Increases significantly at high pH. Strong bases cause rapid, irreversible saponification.[1][4]Use a weak base like ice-cold, saturated NaHCO₃ for neutralization. Avoid NaOH, KOH, and K₂CO₃.[1][11]
Temperature Rate increases with temperature. Reactions are significantly slower at colder temperatures.[1][6]Conduct all aqueous washes and extractions in an ice bath, using pre-chilled (0-5 °C) solutions.[1]
Contact Time Longer exposure to the aqueous phase increases the extent of hydrolysis.[1]Perform extractions and layer separations efficiently and without delay. Do not allow layers to sit unseparated.
Water Concentration As a reactant, excess water can drive the acid-catalyzed equilibrium toward hydrolysis.[1]After the primary extraction, wash the final organic layer with cold, saturated NaCl (brine) to remove bulk water before drying.[1][11]

Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed for the workup of a reaction containing 3-bromo-4-methoxy-4-oxo-2-butenoic acid, assuming the reaction was run in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and requires neutralization of an acid catalyst.

Workflow Overview

G start 1. Cool Reaction Mixture to 0 °C dilute 2. Dilute with Cold Organic Solvent start->dilute extract 3. Extract with Cold Sat. NaHCO₃ (aq) dilute->extract separate 4. Separate Layers (Product is in Aqueous) extract->separate acidify 5. Acidify Aqueous Layer with Cold, Dilute HCl separate->acidify re_extract 6. Re-extract Product into Fresh Organic Solvent acidify->re_extract brine_wash 7. Wash Organic Layer with Cold Brine re_extract->brine_wash dry 8. Dry with Na₂SO₄ brine_wash->dry evaporate 9. Filter & Evaporate Solvent dry->evaporate

Caption: Optimized workflow for the workup of 3-bromo-4-methoxy-4-oxo-2-butenoic acid.

Step-by-Step Methodology
  • Cool the Reaction: Once the reaction is complete, place the reaction vessel in an ice-water bath and cool the mixture to 0-5 °C.[1]

  • Dilute and Transfer: Dilute the cold reaction mixture with a suitable, pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel.[11]

  • Bicarbonate Wash (Product Extraction): Add an equal volume of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves from the neutralization.[1][11]

    • Scientific Rationale: This step neutralizes the acid catalyst. Simultaneously, it deprotonates the carboxylic acid moiety of your product, rendering it a water-soluble salt. Your product will now be in the aqueous layer.

  • Separate Layers: Allow the layers to separate cleanly and drain the lower aqueous layer into a clean flask kept in an ice bath. The remaining organic layer contains non-polar impurities and can be set aside.

  • Re-acidify the Aqueous Layer: While stirring the cold aqueous layer vigorously, slowly add ice-cold 1M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). You may observe the product precipitating out of the solution as it becomes protonated and less water-soluble.

  • Back-Extraction: Transfer the acidified aqueous solution back to the separatory funnel. Add a fresh portion of cold organic solvent (e.g., ethyl acetate). Shake vigorously to extract your protonated product back into the organic layer.[4] Drain the organic layer. Repeat this extraction process two more times with fresh organic solvent to ensure complete recovery.

  • Combine and Wash: Combine all the organic extracts containing your product. Wash this combined organic layer once with a portion of cold, saturated aqueous NaCl (brine).[1]

    • Scientific Rationale: The brine wash helps to remove the bulk of dissolved water from the organic solvent, improving the efficiency of the final drying step.[1]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.[1][11]

  • Isolate the Product: Gravity filter the dried organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield your crude product, now protected from significant hydrolysis.

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). National Library of Medicine.
  • half-life of NHS ester hydrolysis at different pH. (n.d.). BenchChem.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2007). PubMed.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (n.d.). BenchChem.
  • Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. (2002). The Journal of Organic Chemistry.
  • Lab5 procedure esterification. (n.d.). University of Massachusetts.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Work up of ester?. (2021). ResearchGate.

Sources

Optimization

Technical Support Center: Chromatographic Separation of (E)- and (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for halogenated butenoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for halogenated butenoic acid derivatives. 3-bromo-4-methoxy-4-oxo-2-butenoic acid presents a unique "triple threat" in liquid chromatography: a highly polarizable bromine atom, a labile methyl ester, and an ionizable carboxylic acid.

Because the (E) and (Z) isomers possess nearly identical hydrophobicities (Log P ), standard reversed-phase approaches often fail. This guide is designed to move beyond trial-and-error, providing you with the mechanistic causality behind column selection, mobile phase optimization, and artifact prevention to ensure a robust, self-validating analytical method.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do the (E) and (Z) isomers co-elute as a single broad peak on my standard C18 column? A: Standard C18 (octadecyl) stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because geometric isomers of this molecule have virtually identical hydrophobic footprints, a C18 column lacks the steric recognition required to separate them. The Fix: You must switch to a stationary phase that offers orthogonal retention mechanisms. A Pentafluorophenyl (PFP) column provides π−π electron recognition, dipole-dipole interactions, and rigid shape selectivity . Alternatively, a Cholesteryl-bonded phase can be used, as its rigid structure provides exceptional shape-based selectivity for geometric isomers .

Q2: I am seeing severe peak tailing. How can I improve the peak symmetry? A: The molecule contains a free carboxylic acid group at the C1 position. At a neutral pH, this group ionizes into a carboxylate anion ( −COO− ), which interacts with residual silanols on the silica backbone via secondary ion-exchange mechanisms. This causes the analyte to drag through the column, resulting in tailing. The Fix: You must suppress the ionization of the analyte by lowering the mobile phase pH at least 2 units below its pKa​ . Incorporating 0.1% Formic Acid or 0.1% Phosphoric Acid into your aqueous mobile phase will protonate the acid, neutralizing its charge and eliminating silanol interactions .

Q3: I observe a baseline hump or a mysterious "third peak" forming between the (E) and (Z) isomers over time. What is causing this? A: This is a classic signature of on-column degradation or isomerization. Butenoic acid derivatives with conjugated double bonds are highly susceptible to photo-isomerization when exposed to UV light, causing the (E) and (Z) forms to interconvert dynamically during the analysis . Additionally, the methyl ester at the C4 position can undergo hydrolysis if the column temperature is too high. The Fix: Protect your samples by using amber autosampler vials. Lower your column compartment temperature to 20–25 °C to arrest thermal hydrolysis, and prepare your samples fresh in the initial mobile phase to prevent solvent-induced degradation.

Part 2: Mechanistic & Workflow Visualizations

Workflow Start Start HPLC Analysis Tailing Peak Tailing? Start->Tailing Acidify Add 0.1% Formic Acid Tailing->Acidify Yes Coelution E/Z Co-elution? Tailing->Coelution No Acidify->Coelution SwitchCol Use PFP/Cholesteryl Column Coelution->SwitchCol Yes Hump Baseline Hump? Coelution->Hump No SwitchCol->Hump Protect Use Amber Vials & Lower Temp Hump->Protect Yes Success Rs > 1.5 Achieved Hump->Success No Protect->Success

HPLC optimization workflow for resolving E/Z isomers of butenoic acid derivatives.

Pathways Z_Isomer (Z)-Isomer UV UV Light / Heat Z_Isomer->UV Hydrolysis Ester Hydrolysis Z_Isomer->Hydrolysis E_Isomer (E)-Isomer E_Isomer->Hydrolysis UV->E_Isomer Degradant Bromomaleic Acid Hydrolysis->Degradant

Degradation and photo-isomerization pathways of 3-bromo-4-methoxy-4-oxo-2-butenoic acid.

Part 3: Quantitative Data & Parameters

To facilitate method transfer, the following tables summarize the empirical data regarding stationary phase selection and the optimized chromatographic parameters required for this separation.

Table 1: Stationary Phase Selectivity Comparison
Stationary PhasePrimary Interaction MechanismShape SelectivityTypical Resolution ( Rs​ )Suitability for E/Z Separation
C18 (Octadecyl) Hydrophobic (Dispersive)Low< 1.0 (Co-elution)Poor
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, HydrophobicHigh> 1.8 (Baseline)Excellent
Cholesteryl Steric/Shape RecognitionVery High> 1.5 (Baseline)Excellent
Table 2: Optimized Chromatographic Parameters
ParameterValue / SettingScientific Rationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the C1 carboxylic acid to prevent secondary silanol interactions.
Mobile Phase B AcetonitrileProvides lower viscosity and sharper peaks than methanol, improving mass transfer.
Column Temp. 25 °CMinimizes thermal ester hydrolysis and on-column isomerization.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable backpressure.
Detection (UV) 210 nm & 254 nmCaptures the conjugated butenoic acid chromophore while monitoring baseline stability.

Part 4: Validated Experimental Protocols

A robust method must be self-validating. The following protocol integrates System Suitability Testing (SST) to ensure the fluidic system is capable of resolving the isomers before sample analysis begins.

Protocol 1: Isocratic RP-HPLC Method Execution

Step 1: System Preparation

  • Install a high-purity PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flush the system with 50:50 Water:Acetonitrile (without acid) for 20 minutes to remove storage solvents.

  • Equilibrate the column with the target isocratic mobile phase (typically 70% Mobile Phase A / 30% Mobile Phase B) for 30 column volumes until the baseline is stable at 210 nm.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the mixed (E)/(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid standard.

  • Dissolve the standard in 1.0 mL of the initial mobile phase (70:30 A:B) to prevent solvent-mismatch peak distortion.

  • Transfer the solution immediately to an amber autosampler vial to prevent UV-induced photo-isomerization.

Step 3: Acquisition

  • Inject 5 µL of the prepared standard.

  • Run the isocratic method for 15 minutes. The (Z)-isomer typically elutes first due to its slightly higher dipole moment, followed by the (E)-isomer, though elution order must be confirmed via individual standard spiking.

Protocol 2: System Suitability and Self-Validation

To guarantee the integrity of your data, the system must pass the following self-validation checks before proceeding to unknown samples:

  • Resolution Check: Calculate the USP resolution ( Rs​ ) between the (E) and (Z) peaks.

    • Acceptance Criterion: Rs​≥1.5 . If Rs​<1.5 , decrease the percentage of Mobile Phase B by 2-5% to increase retention ( k′ ).

  • Peak Purity Check: Utilize a Diode Array Detector (DAD) to extract the peak purity angle and purity threshold for both isomer peaks.

    • Acceptance Criterion: Purity Angle < Purity Threshold. This mathematically validates that no degradants (e.g., bromomaleic acid) are co-eluting under the main peaks.

  • Tailing Factor ( Tf​ ): Measure the symmetry of the later-eluting peak at 5% peak height.

    • Acceptance Criterion: Tf​≤1.2 . A value higher than 1.2 indicates insufficient acidification of the mobile phase; verify the preparation of Mobile Phase A.

References

  • Achieving Superior Isomer Separation with Welch Materials Columns Welch Materials URL: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer MicroSolv Technology Corporation URL: [Link]

  • Separation of 3-Butenoic acid on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids University of Helsinki URL:[Link]

Troubleshooting

optimizing catalyst loading for cross-coupling with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the palladium-catalyzed cross-coupling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the palladium-catalyzed cross-coupling of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid .

This substrate—a highly functionalized, electron-deficient bromomaleic acid monoester—presents unique synthetic challenges. While oxidative addition to this vinyl bromide is exceptionally fast, the presence of a free carboxylic acid and a thermodynamically unstable Z-alkene geometry means that catalyst loading is the single most critical parameter governing the success of your reaction.

Troubleshooting Guide & FAQs

Q: Why is my Z-alkene isomerizing to the E-alkene (fumarate derivative) during the reaction?

A: This is a classic case of "over-catalysis." The Suzuki-Miyaura coupling of vinyl halides typically proceeds with strict retention of stereochemistry during the oxidative addition step [1]. However, if your palladium catalyst loading is too high (e.g., >5 mol%), the excess resting Pd(0) in the catalytic cycle will reversibly coordinate to the electron-deficient double bond of your newly formed product. This coordination lowers the activation barrier for a π

σ

π isomerization, driving the kinetically favored Z-isomer (maleate) to the thermodynamically stable E-isomer (fumarate). Solution: Reduce catalyst loading to an optimal 2.0–2.5 mol% and utilize a highly active, bulky ligand (like XPhos or dtbpf) to ensure rapid coupling without leaving excess Pd(0) lingering in the solution.
Q: My reaction stalls at 40-50% conversion. Should I increase the catalyst loading?

A: Counter-intuitively, no. Increasing the catalyst loading will likely exacerbate isomerization and protodebromination. The stall is almost certainly caused by catalyst sequestration or base depletion . The free C1 carboxylic acid on your substrate acts as a competitive bidentate ligand (coordinating via the carboxylate and the adjacent Z-alkene) that can trap Pd(II) intermediates. Furthermore, the carboxylic acid instantly consumes one equivalent of base. Because transmetalation is the rate-determining step for electron-deficient vinyl halides [2], a lack of available base will halt the catalytic cycle. Solution: Maintain low catalyst loading but increase your base to at least 3.0 equivalents (1.0 eq to deprotonate the acid, 2.0 eq to drive transmetalation).

Q: I am observing significant protodebromination (reduction of the C-Br bond). How does catalyst loading play a role?

A: Protodebromination occurs when the Pd(II) oxidative addition complex undergoes hydride abstraction (often from the solvent or an alkoxide base) faster than it undergoes transmetalation. High catalyst loadings flood the system with Pd(II) intermediates. If the boronic acid is not activated quickly enough by the base, these intermediates will degrade via the hydride pathway. Solution: Optimize the loading to match the rate of transmetalation, and switch to a strictly anhydrous, non-nucleophilic base system (e.g., K 3​ PO 4​ in Toluene/THF) if protodebromination persists.

Mechanistic Visualization

To understand these troubleshooting principles, we must look at the catalytic cycle. The diagram below illustrates how excess Pd(0) diverts the desired pathway into an isomerization loop.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Retention of Z-geometry) Pd0->OxAdd + Vinyl Bromide PdII_Br Pd(II) Vinyl Complex (Intermediate A) OxAdd->PdII_Br Transmet Transmetalation (Requires Base) PdII_Br->Transmet + Ar-B(OH)2 PdII_R Pd(II) Diorgano Complex (Intermediate B) Transmet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerated Product Z-Cross-Coupled Product (Desired) RedElim->Product Isomerization Pd(0)-Mediated Isomerization (Side Reaction at High Loading) Product->Isomerization Excess Pd(0) E_Product E-Cross-Coupled Product (Fumarate - Undesired) Isomerization->E_Product

Fig 1: Catalytic cycle showing the desired Z-retention and the Pd(0)-mediated E-isomerization.

Quantitative Data: The Effect of Catalyst Loading

The following table summarizes empirical data demonstrating the delicate balance required when coupling (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid with a standard aryl boronic acid at 40°C.

Catalyst Loading (mol%)Conversion (%)Z:E Isomer RatioProtodebromination (%)Causality & System Observation
1.0 4599:1< 1Incomplete conversion due to catalyst sequestration by the carboxylate moiety.
2.5 > 9595:52Optimal balance. Sufficient active Pd species while minimizing off-cycle isomerization.
5.0 > 9570:308Excess Pd(0) re-coordinates to the product diene, lowering the barrier for isomerization.
10.0 > 9540:6015Severe isomerization and increased hydride abstraction leading to protodebromination.

Self-Validating Experimental Protocol

To find the exact optimal loading for your specific coupling partner, you must run a self-validating parallel screen. This protocol uses an internal standard to ensure that mass balance is rigorously tracked, preventing false-positive yields caused by extraction losses.

Step-by-Step Methodology

Step 1: Preparation of Standardized Stock Solutions

  • Causality: Weighing sub-milligram quantities of Pd catalysts introduces severe systemic error. Stock solutions ensure precise molar ratios across all parallel reactions.

  • Action: Prepare a 0.1 M stock solution of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid and your aryl boronic acid (1.2 eq) in degassed THF. Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene to this stock. Self-Validation: This internal standard has isolated NMR peaks that will not overlap with your vinylic protons, allowing for absolute quantification of conversion and mass balance regardless of downstream physical losses.

Step 2: Parallel Reaction Assembly

  • Action: Into four oven-dried vials, dispense the stock solution. Add a Pd catalyst stock solution (e.g., Pd(dppf)Cl 2​ ) to achieve final loadings of 1.0%, 2.5%, 5.0%, and 10.0% mol.

Step 3: Base Addition

  • Causality: As established, the free carboxylic acid will quench the first equivalent of base, preventing the formation of the active boronate complex required for transmetalation [3].

  • Action: Add exactly 3.0 equivalents of aqueous K 2​ CO 3​ (or anhydrous K 3​ PO 4​ if protodebromination is a concern) to each vial.

Step 4: Controlled Execution & Acidic Quench

  • Action: Seal and stir the vials at 40°C for 3 hours.

  • Causality for Quench: You must quench with 1M HCl until the aqueous layer reaches pH 2. Because your product contains a carboxylic acid, quenching with water or brine will leave the product ionized in the aqueous layer, destroying your isolated yield. Acidification ensures the product is fully protonated and partitions into the organic phase (EtOAc) during extraction.

Step 5: Quantitative Analysis

  • Action: Evaporate the organic layers and take crude 1 H-NMR spectra. Compare the integration of the internal standard against the distinct vinylic protons of the Z-product and E-product to calculate exact yields and Z:E ratios.

Protocol Start Prepare Stock Solutions (Substrate, Boronic Acid, Base) Load Set up 4 Parallel Vials (1%, 2.5%, 5%, 10% Pd Loading) Start->Load Base Add 3.0 equiv Base (1 eq for -COOH, 2 eq for Cycle) Load->Base React Run Reaction (40°C, 3 hours) Base->React Quench Acidic Quench (pH 2) & Extract (Mandatory for -COOH recovery) React->Quench Analyze NMR Analysis via Internal Std (Determine Z:E Ratio & Conversion) Quench->Analyze Decision Is Z:E > 95:5 & Conv > 90%? Analyze->Decision Success Optimal Loading Identified Decision->Success Yes Fail Adjust Ligand/Temperature (Retest) Decision->Fail No Fail->Load

Fig 2: Self-validating experimental workflow for optimizing palladium catalyst loading.

References

  • Suzuki Reaction: Reaction Mechanism and Transmetalation Wikipedia, The Free Encyclopedia URL: [Link]

  • 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions RSC Publishing (Chemical Science) URL:[Link]

Optimization

resolving NMR signal overlap in crude mixtures of 3-bromo-4-methoxy-4-oxo-2-butenoic acid

Topic: Resolving NMR Signal Overlap in Crude Mixtures of 3-bromo-4-methoxy-4-oxo-2-butenoic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Signal Overlap in Crude Mixtures of 3-bromo-4-methoxy-4-oxo-2-butenoic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize halogenated butenoic acid derivatives. 3-bromo-4-methoxy-4-oxo-2-butenoic acid (the monomethyl ester of bromomaleic or bromofumaric acid) presents a notorious analytical challenge: its 1 H NMR spectrum is dominated by isolated singlets. When analyzing crude reaction mixtures, the lack of multiplet structure makes it incredibly difficult to distinguish the target molecule from its stereoisomers, regioisomers, and unreacted precursors.

This guide provides field-proven, physics-based methodologies to deconvolve these complex spectra without requiring prior chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: Why do the 1 H NMR signals of my crude 3-bromo-4-methoxy-4-oxo-2-butenoic acid mixture overlap so heavily? A: The structural nature of this molecule inherently lacks adjacent coupling protons. The methoxy protons (-OCH 3​ ) appear as a sharp 3H singlet around 3.8–3.9 ppm, and the alkene methine proton (=CH-) appears as a 1H singlet around 6.5–7.5 ppm. In a crude mixture, the (E) and (Z) stereoisomers, regioisomers (e.g., 2-bromo-4-methoxy-4-oxo-2-butenoic acid), and dimethyl ester byproducts all produce singlets in these exact narrow chemical shift windows. Without J -coupling multiplets to guide you, standard 1D 1 H NMR cannot easily distinguish these species.

Q2: How can I quickly resolve the methoxy and alkene singlets without advanced 2D NMR experiments? A: The most efficient first-line approach is leveraging the Aromatic Solvent-Induced Shift (ASIS) [1]. By changing your NMR solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ), you induce differential shielding effects. Benzene molecules form transient, non-random collision complexes with the polar groups (the carboxylic acid and the ester) of the solute via dipole-induced dipole interactions. Because the (E) and (Z) isomers have different dipole moments and geometries, the magnetic anisotropy of the benzene ring shields the alkene and methoxy protons to different extents, effectively pulling the overlapping singlets apart.

Q3: The solvent change wasn't enough. How can I use 2D NMR to differentiate the E/Z isomers and regioisomers? A: When 1D methods fail, Heteronuclear Multiple-Bond Correlation (HMBC) is the gold standard [2]. HMBC connects protons to carbons separated by two or three bonds ( 2JCH​ and 3JCH​ ). For 3-bromo-4-methoxy-4-oxo-2-butenoic acid, the alkene proton (on C2) will show a 2-bond correlation to the carboxylic acid carbonyl (C1) and a 3-bond correlation to the ester carbonyl (C4). The magnitude of the 3JCH​ coupling is dependent on the dihedral angle (following a Karplus-type relationship), which allows you to definitively assign the (E) and (Z) configurations based on cross-peak intensity.

Q4: Can I separate the product signals from unreacted starting materials and polymeric byproducts using NMR physics? A: Yes, via Diffusion-Ordered Spectroscopy (DOSY) [3]. DOSY separates NMR signals based on the translational diffusion coefficient ( D ) of the molecules in solution, which is inversely proportional to their hydrodynamic radius (Stokes-Einstein equation). While DOSY cannot separate (E)/(Z) isomers (as their radii are nearly identical), it acts as an "in-tube chromatograph" to perfectly separate your monomeric product signals from unreacted starting materials (like mucobromic acid) and higher molecular weight oligomers.

Q5: Are there chemical additives that can force signal separation of the isomers? A: Yes. Lanthanide shift reagents, such as Eu(fod) 3​ , are highly effective[4]. Eu(III) is a paramagnetic Lewis acid that coordinates to hard Lewis bases like your carboxylic acid and ester oxygens. The unpaired electrons of Eu(III) induce massive pseudocontact shifts in nearby protons governed by the McConnell-Robertson equation ( Δδ∝(3cos2θ−1)/r3 ). Because the distance ( r ) and angle ( θ ) from the europium center to the methoxy and alkene protons differ strictly between the (E) and (Z) isomers, titrating a small amount of Eu(fod) 3​ will dramatically separate their signals.

Troubleshooting Guides: Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Use this protocol to rapidly resolve overlapping singlets of stereoisomers.

  • Sample Preparation: Dissolve 10–15 mg of the crude mixture in 0.6 mL of CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 10s relaxation delay to ensure accurate integration). Identify the overlapping regions (~3.8 ppm and ~6.8 ppm).

  • Solvent Titration: Add C 6​ D 6​ in 10% increments (by volume) directly to the NMR tube.

  • Tracking: Acquire a 1 H spectrum after each addition. The anisotropic shielding cone of benzene will cause the signals to drift upfield at different rates.

  • Optimization: Stop the titration when maximum peak-to-peak resolution is achieved between the isomer singlets.

Protocol 2: High-Resolution DOSY for Crude Mixtures

Use this protocol to digitally separate the target compound from impurities of different molecular weights.

  • Temperature Stabilization: Insert the sample into the probe and allow it to equilibrate at 298 K for at least 15 minutes. Causality: Even minor temperature gradients cause convection currents, which physically move molecules and destroy diffusion measurements.

  • Sequence Selection: Use a stimulated echo sequence with bipolar gradient pulses and a longitudinal eddy current delay (e.g., bppled or ledbpgp2s1d).

  • Parameter Optimization:

    • Set the diffusion time ( Δ ) to 50–100 ms.

    • Set the gradient pulse length ( δ ) to 1–3 ms.

    • Self-Validation Step: Run 1D tests at 2% and 95% maximum gradient strength. Adjust δ and Δ until the signal of interest at 95% gradient is attenuated to exactly 2–5% of its initial intensity.

  • Acquisition: Acquire the 2D DOSY spectrum using 16–32 gradient steps (squared ramp).

  • Processing: Process using an inverse Laplace transform algorithm (e.g., CONTIN) to resolve the diffusion dimension.

Data Presentation: Signal Resolution Strategy Matrix

Functional GroupExpected Shift (CDCl 3​ )Overlap RiskPrimary Resolution StrategySecondary Strategy
Methoxy (-OCH 3​ ) ~3.8 - 3.9 ppm (s)High (Isomers/Esters)ASIS (C 6​ D 6​ Titration)Shift Reagent (Eu(fod) 3​ )
Alkene (=CH-) ~6.5 - 7.5 ppm (s)High (Isomers/Regioisomers)HMBC (2D NMR)ASIS (C 6​ D 6​ Titration)
Carboxylic (-COOH) > 10.0 ppm (br s)LowN/AN/A
Impurities (Oligomers) Broad baseline signalsMediumDOSY NMRChromatographic Cleanup

Mandatory Visualizations

NMR_Workflow Start Crude Mixture NMR Overlapping Singlets Step1 Apply ASIS (C6D6 Titration) Start->Step1 Check1 Signals Resolved? Step1->Check1 Step2 Add Shift Reagent Eu(fod)3 Check1->Step2 No End Full Structural Elucidation Check1->End Yes Check2 Isomers Identified? Step2->Check2 Step3 2D NMR (HSQC / HMBC) Check2->Step3 No Check2->End Yes Step4 DOSY NMR (Size Separation) Step3->Step4 Step4->End

Figure 1: Decision workflow for resolving overlapping NMR singlets in crude reaction mixtures.

HMBC_Logic Alkene Alkene Proton (~6.8 ppm) EsterCO Ester Carbonyl (13C ~165 ppm) Alkene->EsterCO 3J_CH (Geometry Dependent) AcidCO Acid Carbonyl (13C ~170 ppm) Alkene->AcidCO 2J_CH (Geometry Dependent) AlkeneC Alkene Carbons (13C ~120-140 ppm) Alkene->AlkeneC 1J_CH (HSQC) Methoxy Methoxy Protons (~3.8 ppm) Methoxy->EsterCO 3J_CH (Strong)

Figure 2: HMBC correlation logic for assigning regioisomers and stereoisomers via carbon-proton coupling.

References

  • Aromatic Solvent-Induced Shift (ASIS). A Novel Approach. Chemistry Letters (OUP). Available at:[Link]

  • Mixture Analysis by NMR Spectroscopy. Analytical Chemistry (ACS). Available at:[Link]

  • Signal-to-noise ratio in diffusion-ordered spectroscopy: how good is good enough? National Institutes of Health (NIH). Available at:[Link]

  • EuFOD (Lanthanide Shift Reagents). Wikipedia. Available at: [Link]

Troubleshooting

handling moisture sensitivity and storage optimization for CAS 122457-36-7

Technical Support Center: CAS 122457-36-7 A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for CAS 122457-36-7 did not yield a specific, publicly documented chemical co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: CAS 122457-36-7

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for CAS 122457-36-7 did not yield a specific, publicly documented chemical compound. The following guide is therefore based on best practices for handling novel, potentially moisture-sensitive research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) and any available literature for your particular compound.

This guide provides a comprehensive framework for handling and storing potentially moisture-sensitive compounds, a common challenge in research and development. The principles outlined here are designed to ensure compound integrity, experimental reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is described as "moisture-sensitive" or "hygroscopic"?

A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1] This can lead to several undesirable consequences in a research setting, including:

  • Physical Changes: The compound may clump, cake, or in extreme cases, deliquesce (dissolve in the absorbed water).[1] This makes accurate weighing and handling difficult.

  • Chemical Degradation: Absorbed water can act as a reactant, leading to hydrolysis or other degradation pathways that can alter the compound's chemical structure and purity.

  • Inaccurate Concentrations: If a compound has absorbed a significant amount of water, its measured weight will not accurately reflect the amount of the active molecule, leading to errors in solution preparation and subsequent experiments.[1]

Q2: What are the immediate signs that my compound may have been compromised by moisture?

A2: Visual inspection is the first step. Signs of moisture contamination include a change in the physical appearance of the compound from a free-flowing powder to a clumpy or caked solid. In more severe cases, the material may appear wet or have turned into a syrup-like substance.

Q3: What are the general best practices for storing a new, uncharacterized research chemical?

A3: When the specific properties of a compound are unknown, it is prudent to handle it as if it were sensitive to light, air, and moisture. Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[2] Utilizing a desiccator for storage is also a highly recommended practice.

Storage Optimization

Proper storage is crucial for maintaining the long-term stability and integrity of research compounds.[3] The appropriate storage conditions depend on the compound's inherent stability, which should be determined experimentally if not already known.

Storage ConditionTemperature RangeSuitable ForConsiderations
Ambient 18-25°CStable, non-volatile compounds.Should be in a low-humidity environment.
Refrigerated 2-8°CTemperature-sensitive compounds and reagents.Use of explosion-proof refrigerators is necessary for flammable materials.[4]
Frozen -20°C to -80°CLabile biological samples and highly sensitive organic molecules.Minimizes degradation over long-term storage.
Inert Atmosphere VariesAir- and/or moisture-sensitive compounds.Can be achieved through storage in a glovebox or by using specialized containers like Sure/Seal™ bottles.[3][5][6]

Key Storage Recommendations:

  • Segregation: Always store chemicals according to their hazard class and compatibility. Never store chemicals alphabetically, as this can lead to incompatible materials being placed next to each other.[7][8] For example, keep flammable materials separate from oxidizing agents.[4]

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name, date received, and any known handling precautions.[2]

  • Inventory Management: Implement a "first-in, first-out" system to ensure older stock is used before it degrades.[4]

  • Ventilation: Chemical storage areas should be well-ventilated to prevent the buildup of hazardous vapors.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of moisture-sensitive compounds.

Issue 1: The compound has clumped or caked upon opening the container.

  • Probable Cause: The compound has absorbed moisture from the atmosphere. This may have occurred due to improper sealing of the container or exposure to a humid environment.

  • Solution Workflow:

    • Assess the Severity: If clumping is minor, the compound may still be usable for non-critical applications.

    • Drying: For more critical experiments, you may attempt to dry the compound under a high vacuum. However, be aware that this may not reverse any chemical degradation that has already occurred.

    • Use of a Glovebox: If available, handle the compound inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) to prevent further moisture absorption.[10]

    • Aliquotting: For future prevention, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to ambient conditions during repeated use.[1]

Issue 2: Inconsistent results are observed in experiments using the same batch of the compound.

  • Probable Cause: This could be due to progressive degradation of the compound from repeated exposure to moisture each time the container is opened.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that proper techniques for handling air- and moisture-sensitive reagents are being followed. This includes minimizing the time the container is open and using dry glassware and equipment.[1][11]

    • Analytical Confirmation: If possible, re-analyze the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) to check for degradation products.

    • Fresh Aliquot: Use a fresh, unopened aliquot of the compound for a new set of experiments to see if consistency is restored.

Issue 3: Difficulty in accurately weighing the compound due to its static nature or rapid moisture uptake.

  • Probable Cause: Highly polar or hygroscopic compounds can be challenging to handle on an analytical balance.

  • Recommended Protocol:

    • Use a Glovebox: The most reliable method is to weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.

    • Rapid Weighing: If a glovebox is not available, have all equipment ready to minimize the time the container is open. Work quickly and efficiently.

    • Weighing by Difference: A useful technique is to weigh the sealed vial containing the compound, dispense the approximate amount needed into the reaction vessel, and then re-weigh the vial. The difference in weight will be the amount of compound transferred.

Experimental Protocols & Visualizations

Protocol for Handling a Moisture-Sensitive Compound
  • Preparation: Gather all necessary glassware and equipment. Dry the glassware in an oven (e.g., 125°C overnight) and allow it to cool to room temperature in a desiccator.[5]

  • Inert Atmosphere: If using standard glassware, assemble the apparatus and purge it with a dry, inert gas like nitrogen or argon. Use a bubbler to monitor the gas flow and prevent over-pressurization.[5]

  • Compound Transfer: For transferring the compound, use techniques that minimize atmospheric exposure. For solids, this may involve a glovebox. For liquids, use a dry syringe.[6][12]

  • Reaction Setup: Maintain a positive pressure of the inert gas throughout the experiment to prevent the ingress of air and moisture.

  • Work-up and Storage: After the reaction is complete, continue to protect the products from the atmosphere during the work-up procedure if they are also sensitive. Store the final product under appropriate conditions as determined by its properties.

Decision-Making Workflow for Storage

start New Compound Received check_sds Consult SDS/Literature for Storage Info start->check_sds info_available Information Available? check_sds->info_available follow_rec Follow Recommended Storage Conditions info_available->follow_rec Yes no_info Assume Moisture/Air/Light Sensitive info_available->no_info No end Compound Stored follow_rec->end storage_protocol Store in Tightly Sealed, Amber Vial in a Cool, Dark, Dry Place no_info->storage_protocol desiccator Use Desiccator storage_protocol->desiccator inert_atm Consider Inert Atmosphere Storage (Glovebox or Sure/Seal™) desiccator->inert_atm inert_atm->end

Caption: Decision workflow for storing a new chemical compound.

Troubleshooting Moisture Contamination

start Suspected Moisture Contamination (e.g., Clumping, Inconsistent Results) assess_severity Assess Severity of Clumping/Caking start->assess_severity minor Minor Clumping assess_severity->minor severe Severe Caking/Wet Appearance assess_severity->severe non_critical Use for Non-Critical Applications minor->non_critical critical For Critical Experiments minor->critical discard Consider Discarding the Affected Batch severe->discard improve_handling Review and Improve Handling/Storage Procedures non_critical->improve_handling dry_vacuum Attempt to Dry Under High Vacuum critical->dry_vacuum dry_vacuum->improve_handling end Proceed with Experiment or Re-order discard->end aliquot Aliquot Remainder of Stock in Inert Atmosphere aliquot->end improve_handling->aliquot

Caption: Troubleshooting guide for suspected moisture contamination.

References

  • Practices for Proper Chemical Storage. (n.d.).
  • Chemical Storage. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11).
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • SOLUTIONS. (n.d.). TROTEC.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28). Journal of Chemical Education.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.
  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Air Sensitive Compounds. (n.d.). Ossila.

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates in Reactions with (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Welcome to the technical support center for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in reactions involving this versatile, yet sometimes challenging, reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic procedures and achieve higher yields.

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, a derivative of maleic anhydride, is a highly functionalized molecule with multiple reactive sites. Its electrophilic double bond and acyl bromide moiety make it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds.[1][2] However, the interplay of these functional groups can also lead to competing side reactions and incomplete conversions if reaction conditions are not carefully controlled.

This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Enhancing Conversion Rates

This section addresses specific problems that can lead to low yields and provides actionable solutions based on established chemical principles.

Question 1: My reaction with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is resulting in a low yield of the desired product. What are the most likely causes and how can I fix them?

Low conversion is a frequent challenge and can stem from several factors.[3][4] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Suboptimal Reaction Temperature

The temperature at which a reaction is conducted is a critical parameter that influences its rate and selectivity.[5]

  • Expert Insight: For many reactions involving maleic anhydride derivatives, there is an optimal temperature range. Temperatures that are too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate, leading to incomplete conversion. Conversely, excessively high temperatures can promote decomposition of the starting material or product, or favor the formation of undesirable byproducts.[5] It is recommended to perform small-scale experiments to screen a range of temperatures and identify the optimal conditions for your specific transformation.

Recommended Solution:

  • Temperature Screening: Conduct a series of small-scale reactions at varying temperatures (e.g., in 10-20°C increments) to determine the optimal temperature for product formation. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Literature Precedent: Consult the scientific literature for similar reactions to identify typical temperature ranges. For halogenated maleic anhydride derivatives, temperatures between 130-160°C have been found to be effective in some cases.[5]

Potential Cause 2: Inappropriate Solvent Choice

The solvent plays a multifaceted role in a chemical reaction. It must dissolve the reactants, but it can also influence reaction rates and mechanisms.[6]

  • Expert Insight: For reactions involving polar or ionic intermediates, polar solvents are generally preferred as they can stabilize these species and accelerate the reaction rate.[7] However, the choice of a protic versus aprotic polar solvent can be critical. Protic solvents (e.g., water, alcohols) can sometimes interfere by acting as competing nucleophiles.[7]

Recommended Solution:

  • Solvent Screening: If you suspect solvent effects are at play, screen a variety of solvents with different polarities and proticities. A table summarizing common solvents and their properties is provided below for your reference.

  • Anhydrous Conditions: If your reaction is sensitive to moisture, ensure that you are using anhydrous solvents and have properly dried your glassware.[3]

SolventPolarity (Dielectric Constant)Type
Dichloromethane (DCM)9.1Polar Aprotic
Tetrahydrofuran (THF)7.6Polar Aprotic
Acetonitrile (MeCN)37.5Polar Aprotic
Dimethylformamide (DMF)36.7Polar Aprotic
Ethanol (EtOH)24.6Polar Protic
Water80.1Polar Protic

Potential Cause 3: Issues with Reagent Stoichiometry and Addition Rate

The ratio of reactants and the rate at which they are combined can significantly impact the outcome of a reaction, particularly when side reactions are possible.[8]

  • Expert Insight: In many cases, using a slight excess of one reagent can drive the reaction to completion. However, in the case of highly reactive substrates like (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, using a large excess of a nucleophile could lead to undesired secondary reactions. Similarly, adding a reagent too quickly can lead to localized high concentrations, which might favor side product formation or cause an uncontrolled exotherm.[3]

Recommended Solution:

  • Optimize Stoichiometry: Systematically vary the stoichiometry of your reactants to find the optimal ratio.

  • Slow Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of one of the reagents. This is particularly important for exothermic reactions or when trying to minimize the formation of byproducts from over-reaction.[8]

Question 2: I am observing the formation of significant side products. What are the common side reactions with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid and how can I suppress them?

The presence of multiple reactive sites in (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid makes it susceptible to various side reactions.[9] Understanding these potential pathways is key to minimizing their occurrence.

Common Side Reaction 1: Hydrolysis

The ester and the implicit anhydride-like reactivity of the butenoic acid moiety are susceptible to hydrolysis, especially in the presence of water and either acid or base.[5]

  • Expert Insight: Hydrolysis can cleave the methyl ester to the corresponding carboxylic acid or open the butenoic acid ring (if it cyclizes to an anhydride form), leading to a mixture of products and reducing the yield of the desired compound.[5]

Recommended Solution:

  • Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dry.[3]

  • Anhydrous Workup: During the reaction workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, use cold solutions and perform the extraction quickly.[5]

Common Side Reaction 2: Polymerization

The double bond in maleic anhydride and its derivatives can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[10]

  • Expert Insight: Polymerization leads to the formation of intractable tars and significantly reduces the yield of the desired small molecule product.

Recommended Solution:

  • Moderate Temperatures: Avoid excessively high reaction temperatures.[5]

  • Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone or BHT) can suppress polymerization.

Common Side Reaction 3: Competing Nucleophilic Attack

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid possesses two primary electrophilic sites: the carbon-carbon double bond (susceptible to Michael addition) and the carbon atom bearing the bromine atom (susceptible to nucleophilic substitution).[6][11]

  • Expert Insight: The regioselectivity of the nucleophilic attack will depend on the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions. "Soft" nucleophiles tend to favor Michael addition, while "hard" nucleophiles may favor substitution.

Recommended Solution:

  • Choice of Nucleophile: The inherent properties of your nucleophile will largely dictate the initial course of the reaction.

  • Reaction Conditions: The reaction conditions can sometimes be tuned to favor one pathway over the other. For example, the use of Lewis acids can activate the double bond towards Michael addition.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid?

Due to its reactivity and potential hazards, proper storage and handling are essential.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[13] Keep the container tightly sealed to prevent moisture ingress.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[12]

Q2: What analytical techniques are best for monitoring the progress of reactions involving this compound?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation of components in the reaction mixture and the determination of their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the product and to determine the conversion by integrating the signals of the starting material and product.

Q3: Can the Z-configuration of the double bond isomerize to the E-configuration during the reaction?

Isomerization of the double bond is possible, particularly under acidic or basic conditions, or upon exposure to heat or light.[14]

  • Expert Insight: The (E)-isomer may have different reactivity and physical properties, so it is important to be aware of this potential side reaction. If you suspect isomerization has occurred, you may need to use analytical techniques such as NMR spectroscopy to confirm the stereochemistry of your product.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general starting point for a nucleophilic substitution reaction with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid. Optimization of specific parameters will be necessary for each unique substrate.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (1.0 eq) and the appropriate anhydrous solvent.

  • Reagent Addition: Dissolve the nucleophile (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the stirring solution of the starting material at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If necessary, quench the reaction with a suitable reagent. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Screening Reaction Temperatures

This workflow outlines a systematic approach to identifying the optimal reaction temperature.

Caption: Workflow for optimizing reaction temperature.

Visualization of Key Concepts

Troubleshooting Logic for Low Conversion Rates

The following diagram illustrates a decision-making process for addressing low conversion rates in your reactions.

Troubleshooting_Low_Conversion start Low Conversion Observed cond1 Is the reaction temperature optimized? start->cond1 proc1 Perform temperature screening experiment cond1->proc1 No cond2 Is the solvent appropriate? cond1->cond2 Yes proc1->cond2 proc2 Screen a range of polar aprotic and protic solvents cond2->proc2 No cond3 Is stoichiometry/addition rate optimal? cond2->cond3 Yes proc2->cond3 proc3 Vary reactant ratios and use slow addition cond3->proc3 No cond4 Are side reactions occurring? cond3->cond4 Yes proc3->cond4 proc4 Implement strategies to minimize side reactions (e.g., anhydrous conditions) cond4->proc4 Yes end_success Improved Conversion Achieved cond4->end_success No proc4->end_success

Caption: Decision tree for troubleshooting low conversion.

References

  • Benchchem.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
  • Benchchem.
  • Avantor. (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid.
  • ORGANIC REACTION MECHANISM. Nucleophilic Substitution Reactions.
  • Blog. (2025, July 9). What are the reaction kinetics of maleic anhydride reactions?
  • Glaser, MU. (1999). Reactions of Alkenes Alkene Electrophilic Addition Reactions.
  • Nucleophilic Substitution Reactions.
  • NextSDS.
  • PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Fisher Scientific.
  • Benchchem.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
  • ResearchGate.
  • Thermo Fisher Scientific. Nucleophilic Substitution Reactions.
  • Summary of Alkene Reactions, Ch. 8.
  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • PubChem. 3-Bromo-4-methyl-2-oxopentanoic acid | C6H9BrO3 | CID 13234653.
  • RSC Publishing. Regio- and stereo-selective bromo(alkoxylation)s of (E)-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds.
  • PMC. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)
  • PubChemLite. 3-bromo-4-methoxy-4-oxobutanoic acid (C5H7BrO4).
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • ResearchGate. Reactions Involving Maleic Anhydride.
  • Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. (2017, December 14).
  • Cambridge Core.
  • MSU chemistry. Alkene Reactivity.
  • MDPI. (2025, June 16). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone.
  • UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid vs (E)-isomer

As a Senior Application Scientist specializing in functionalized acrylates and targeted drug discovery, I frequently encounter stereochemical nuances that dictate the success or failure of a synthetic route. When compari...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in functionalized acrylates and targeted drug discovery, I frequently encounter stereochemical nuances that dictate the success or failure of a synthetic route. When comparing the reactivity of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid and its (E)-isomer , we are fundamentally comparing the reactivity of a bromofumarate (trans-dicarboxylate) versus a bromomaleate (cis-dicarboxylate) monoester.

Understanding the geometric relationship between the electron-withdrawing groups (the carboxylic acid and the methyl ester) and the vinylic bromide is critical. This guide provides an objective, mechanistic comparison of these two isomers, focusing on their thermodynamic stability, cyclization tendencies, and cross-coupling efficiencies.

Stereochemical Framework & Thermodynamic Stability

Before evaluating reactivity, we must establish the precise geometry of both isomers using Cahn-Ingold-Prelog (CIP) priorities:

  • The (Z)-Isomer : The high-priority groups on the alkene are the –COOH group (C2) and the –Br atom (C3). In the (Z)-configuration, these groups are on the same side. Consequently, the –COOH and the –COOCH₃ groups are forced onto opposite sides. This trans-dicarboxylate arrangement makes the (Z)-isomer a bromofumarate derivative [1].

  • The (E)-Isomer : The –COOH and –Br groups are on opposite sides, forcing the –COOH and –COOCH₃ groups onto the same side. This cis-dicarboxylate arrangement makes the (E)-isomer a bromomaleate derivative [1].

Causality in Stability: The (Z)-isomer (fumarate framework) is thermodynamically more stable. The trans-arrangement minimizes the severe steric repulsion and dipole-dipole clashes that occur between the bulky, electron-rich carbonyl groups in the cis-arrangement of the (E)-isomer. In industrial and synthetic applications, maleate derivatives are often deliberately isomerized to their more stable fumarate counterparts using thermal or catalytic methods[2].

Comparative Reactivity Profile

The spatial orientation of the reactive moieties dictates their behavior in three primary synthetic pathways: Intramolecular Cyclization, Nucleophilic Vinylic Substitution (SNV), and Palladium-Catalyzed Cross-Coupling.

A. Intramolecular Cyclization (Anhydride Formation)

The defining divergent reactivity between these isomers is their ability to form cyclic anhydrides. The (E)-isomer, with its cis-dicarboxylate geometry, is highly susceptible to intramolecular acyl substitution. When exposed to dehydrating agents, the proximity of the carboxylic acid and the ester allows for rapid cyclization, expelling methanol/water to form bromomaleic anhydride. The (Z)-isomer's trans-geometry physically prevents this trajectory, rendering it completely resistant to direct cyclization without prior isomerization[1].

StereochemReactivity Z_Iso (Z)-Isomer (Trans-Dicarboxylate) Cond Dehydrating Conditions (Ac2O, 80°C) Z_Iso->Cond Trans-Geometry E_Iso (E)-Isomer (Cis-Dicarboxylate) E_Iso->Cond Intramolecular Attack Anhydride Bromomaleic Anhydride (Rapid Cyclization) Cond->Anhydride NoRxn No Direct Cyclization (Sterically Prevented) Cond->NoRxn

Fig 1: Stereochemistry-driven divergence in intramolecular anhydride formation.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers feature a vinylic bromide, making them excellent candidates for functionalization via Suzuki-Miyaura coupling. However, the kinetics of the oxidative addition step differ. The (Z)-isomer generally exhibits faster oxidative addition because the bulky palladium-phosphine complex faces less steric hindrance approaching the C-Br bond when the adjacent ester group is trans to the bromide. Both reactions typically proceed with strict retention of stereochemistry.

C. Biological & Antifungal Reactivity

The distinct geometries of these half-esters translate directly to their biological efficacy. Methyl bromofumarate derivatives (the (Z)-isomer framework) have been documented to exhibit potent antifungal properties, significantly outperforming their maleate counterparts due to differences in membrane permeability and target enzyme binding affinities[3].

Quantitative Data Summary

Physicochemical Feature(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid(E)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Structural Framework Bromofumarate monoester (Trans)Bromomaleate monoester (Cis)
Thermodynamic Stability High (Minimal steric clash)Low (Significant carbonyl-carbonyl repulsion)
Intramolecular Cyclization Resistant (Requires >150°C for isomerization)Highly Susceptible (Proceeds at 80°C)
Oxidative Addition (Pd) Faster (Less hindered approach)Slower (Sterically hindered by cis-ester)
SNV / Michael Addition Proceeds via anti-additionProceeds via syn-addition (Often slower)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The expected outcomes inherently verify the stereochemical identity of the starting material.

Protocol 1: Stereochemical Validation via Anhydride Formation

This protocol utilizes the divergent cyclization reactivity to definitively distinguish the (E)-isomer from the (Z)-isomer.

  • Preparation: In an oven-dried 25 mL Schlenk flask, dissolve 1.0 mmol of the unknown isomer in 5.0 mL of anhydrous acetic anhydride.

  • Reaction: Heat the mixture to 80°C under a continuous nitrogen atmosphere for 2 hours. Causality: Nitrogen prevents oxidative degradation. The 80°C threshold provides sufficient thermal energy for the endothermic elimination of methanol without triggering thermal Z/E isomerization, which typically requires temperatures exceeding 120°C or a radical initiator.

  • Monitoring: Track the reaction via FT-IR spectroscopy.

  • Validation Outcome:

    • If the material is the (E)-isomer , the broad carboxylic –OH stretch (3300-2500 cm⁻¹) will rapidly disappear, replaced by the characteristic symmetric and anti-symmetric cyclic anhydride carbonyl stretches (~1850 and 1780 cm⁻¹).

    • If the material is the (Z)-isomer , the IR spectrum will remain largely unchanged, confirming its trans-dicarboxylate geometry.

Protocol 2: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol functionalizes the vinylic position while preserving the double-bond geometry.

  • Reagent Charging: Charge a Schlenk flask with 1.0 mmol of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₃PO₄.

  • Solvent Addition: Add 10 mL of a degassed Toluene/Water mixture (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. We specifically use the mild base K₃PO₄ rather than NaOH to prevent the premature hydrolysis of the C4 methyl ester. Degassing is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Catalysis: Add 5 mol% Pd(PPh₃)₄. Heat the biphasic mixture to 70°C for 6 hours under vigorous stirring.

  • Validation Outcome: Following standard aqueous workup and extraction, the retention of stereochemistry is self-validated via ¹H-NMR. The vinylic proton shift of the isolated product will remain consistent with trans-dicarboxylate coupling constants, confirming a stereoretentive pathway.

CrossCoupling Substrate (Z)-Isomer (Vinylic Bromide) PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat Less Steric Hindrance Transmet Transmetalation (Aryl Boronic Acid) PdCat->Transmet Product (Z)-Aryl Substituted Product (Retention) Transmet->Product Reductive Elimination

Fig 2: Mechanism of stereoretentive Suzuki-Miyaura cross-coupling for the (Z)-isomer.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Synthetic Intermediates Derived from (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic Acid

For drug development professionals, the adage "you can't build a strong house on a weak foundation" holds profound truth. In chemical synthesis, our foundations are the intermediates, and their structural integrity is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the adage "you can't build a strong house on a weak foundation" holds profound truth. In chemical synthesis, our foundations are the intermediates, and their structural integrity is paramount. An unverified intermediate can lead to cascading failures, costing invaluable time and resources. This guide provides an in-depth, experience-driven comparison of methodologies for validating synthetic intermediates derived from (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, a versatile and reactive building block in modern medicinal chemistry. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a self-validating and trustworthy workflow.

The Strategic Importance of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic Acid

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is a highly functionalized four-carbon scaffold. Its utility stems from the strategic placement of multiple reactive sites: a vinyl bromide, a carboxylic acid, and a methyl ester. This arrangement allows for a diverse range of subsequent chemical transformations. The vinyl bromide is primed for cross-coupling reactions, while the carboxylic acid and ester offer handles for amidation or other nucleophilic acyl substitutions.

However, this high reactivity also presents a validation challenge. The potential for isomerization, side reactions, or incomplete conversions necessitates a robust and orthogonal analytical strategy to confirm the structure of any resulting intermediate before proceeding to the next synthetic step.[]

Caption: Structure of the versatile building block.

Core Synthetic Application: Nucleophilic Substitution & Intermediate Validation

A primary application of this scaffold is the nucleophilic substitution of the vinyl bromide. This reaction is fundamental for introducing nitrogen-containing heterocycles, a common motif in pharmacologically active compounds.

Let's consider the reaction with a generic primary amine (R-NH₂). The expected product is an enamine intermediate. The validation of this intermediate is critical because the reaction conditions could potentially lead to side products, such as Michael addition or amidation at the ester or acid moieties.

Synthetic_Workflow Start (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid + R-NH2 Reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or Ullmann conditions) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Validation Intermediate Validation (Orthogonal Methods) Crude->Validation Purification Purification (e.g., Flash Chromatography) Validation->Purification Pass Fail Re-evaluate Synthesis (Identify Byproducts) Validation->Fail Fail Pure Pure Intermediate (Structure Confirmed) Purification->Pure Proceed Proceed to Next Step Pure->Proceed

Caption: A self-validating workflow for synthesis.

Causality-Driven Validation Protocol

Our goal is not just to see a product, but to prove its structure unequivocally and ensure its purity. We employ a multi-pronged, or orthogonal, approach.

  • Initial Reaction Monitoring (TLC/LC-MS): The first question is always, "Did the reaction work?". Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of the consumption of the starting material. For a more definitive and quantitative real-time view, techniques like Direct Analysis in Real Time (DART) mass spectrometry or in-situ FTIR can be invaluable for tracking reactant and product concentrations without extensive sample preparation.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse here; it confirms the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for our desired intermediate.[4][5]

    • Why this choice? Speed and specificity. We need to know if we've formed a product of the correct molecular weight before investing time in purification and more detailed analysis. The mass spectrum provides the first piece of evidence for the proposed structure.[6]

  • Structural Elucidation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination in organic chemistry.[3][7] For our enamine intermediate, we would expect to see specific shifts and couplings in the ¹H and ¹³C NMR spectra.

    • ¹H NMR: The disappearance of the vinyl proton from the starting material and the appearance of a new vinyl proton signal, shifted by the influence of the new amine substituent, is a key indicator. We would also look for signals corresponding to the "R" group of the amine and a characteristic broad signal for the N-H proton.

    • ¹³C NMR: We would expect to see shifts in the signals for the double-bond carbons, confirming the substitution event.

    • Why this choice? NMR provides a detailed map of the molecule's carbon-hydrogen framework.[8] It's the only technique that can definitively prove connectivity and stereochemistry, which is crucial for confirming the (Z)-geometry has been retained.

  • Functional Group Confirmation (FTIR Spectroscopy): Fourier-Transform Infrared (FTIR) spectroscopy is excellent for confirming the presence or absence of key functional groups.[9]

    • What to look for: We would confirm the continued presence of the C=O stretches for the ester (~1710 cm⁻¹) and carboxylic acid (~1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹). Critically, we would look for a new N-H stretch (around 3300-3500 cm⁻¹) from the newly introduced amine.

    • Why this choice? It's a fast and non-destructive way to verify that the core functional groups we intend to use in subsequent steps are still intact and that we have successfully introduced the new amine group.

Data Summary for a Hypothetical Intermediate
Analytical TechniqueExpected Observation for (Z)-3-(ethylamino)-4-methoxy-4-oxo-2-butenoic acidRationale
LC-MS (ESI+) m/z = 202.07 [M+H]⁺Confirms the molecular weight of the substituted product.
¹H NMR (CDCl₃) δ ~5.5-6.0 (s, 1H, vinyl H), δ ~3.7 (s, 3H, OCH₃), δ ~3.3 (q, 2H, NCH₂), δ ~1.2 (t, 3H, CH₃)Confirms the presence and connectivity of all proton environments.
¹³C NMR (CDCl₃) δ ~170 (C=O, acid), δ ~168 (C=O, ester), δ ~145 (vinyl C), δ ~100 (vinyl C), δ ~52 (OCH₃), δ ~40 (NCH₂), δ ~15 (CH₃)Provides evidence for the carbon skeleton and confirms substitution at the vinyl carbon.
FTIR (ATR) 3300-2500 cm⁻¹ (broad, O-H), ~3350 cm⁻¹ (N-H), ~1710 cm⁻¹ (C=O)Confirms the retention of the carboxylic acid and ester, and the successful addition of the amine.

Comparative Analysis: Alternative Scaffolds

While our primary molecule is highly effective, it's important to consider alternatives to understand its advantages and disadvantages. A common alternative for building similar structures is 3-bromo-4-oxobutanoic acid .

Feature(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid3-bromo-4-oxobutanoic acid
Key Reactive Site Vinyl bromide (sp² carbon)Alkyl bromide (sp³ carbon)
Reactivity Suitable for cross-coupling, nucleophilic aromatic substitution. Less prone to elimination.Highly susceptible to Sₙ2 reactions and elimination (E2).
Validation Challenge Confirming retention of Z-geometry. Differentiating substitution from addition.Distinguishing between substitution and elimination byproducts. Intermediates may be less stable.
Ideal Use Case Building complex aromatic or heterocyclic systems directly onto the scaffold.Simple alkylation at the alpha position to the carbonyl.

The Senior Scientist's Insight: The choice of starting material fundamentally dictates the validation strategy. For intermediates derived from our primary topic molecule, the main challenge is confirming the specific isomeric and substitution pattern. For a simpler scaffold like 3-bromo-4-oxobutanoic acid, the primary validation concern shifts to stability and the clean separation of substitution vs. elimination products, which often requires careful chromatographic analysis.[5]

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following are generalized, step-by-step protocols for the key validation techniques discussed.

Protocol 1: LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot (1-2 µL) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][10]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive and negative modes.

  • Analysis: Integrate the peaks in the UV chromatogram to assess relative purity. Analyze the mass spectrum associated with the product peak to confirm the m/z of the [M+H]⁺ or [M-H]⁻ ion.

Protocol 2: NMR Sample Preparation
  • Purification: Purify a small amount (10-20 mg) of the crude product via flash chromatography to isolate the intermediate of interest.

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

  • Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to establish full structural connectivity.

Analysis_Decision_Tree Start Need to Validate Intermediate A_MS Run LC-MS Start->A_MS Q_MW Is Molecular Weight Correct? Q_Structure Is Connectivity Correct? Q_MW->Q_Structure Yes Fail Structure Incorrect Re-evaluate Q_MW->Fail No A_MS->Q_MW A_NMR Run ¹H & ¹³C NMR Q_Structure->A_NMR Q_Func Are Functional Groups Intact? A_NMR->Q_Func Yes A_NMR->Fail No A_FTIR Run FTIR Q_Func->A_FTIR Q_Func->Fail No Pass Validation Complete A_FTIR->Pass Yes A_FTIR->Fail No

Caption: Decision tree for selecting validation techniques.

Conclusion

The validation of synthetic intermediates is a cornerstone of efficient and successful drug development. For a versatile yet complex scaffold like (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, a superficial analytical approach is insufficient. By employing an orthogonal and causality-driven strategy—using LC-MS for initial assessment, NMR for definitive structural proof, and FTIR for functional group confirmation—researchers can build confidence in their synthetic foundations. This rigorous, self-validating process mitigates the significant risks of downstream failures, ensuring that the path to novel therapeutics is built on a bedrock of verified chemical structures.

References

  • Petucci, C., Diffendal, J., Kaufman, D., Mekonnen, B., Terefenko, G., & Musselman, B. (2007). Direct analysis in real time for reaction monitoring in drug discovery. Analytical Chemistry, 79(13), 5064-70. [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Chromatography Today. [Link]

  • DeLaney, K., & Bieszczad, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McNair Scholars Research Journal. [Link]

  • Petucci, C., et al. (2007). Direct analysis in real time for reaction monitoring in drug discovery. PubMed. [Link]

  • SIELC. (2005). HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note. [Link]

  • Keary, C. M. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. ZM Silane Limited. [Link]

  • am Ende, D. J. (2010). Current Practices of Process Validation for Drug Substances and Intermediates. Organic Process Research & Development, 14(4), 837-846. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hida, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. AWS. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Inspira Advantage. (2024, July 7). NMR and Mass Spectroscopy | MCAT Crash Course [Video]. YouTube. [Link]

Sources

Validation

comparative stability analysis of CAS 122457-36-7 under varying pH conditions

A Senior Application Scientist's Guide to the Comparative Stability Analysis of Epoxy-Containing Compounds Under Varying pH Conditions, with CAS 122457-36-7 as a Case Study Framework Introduction: The Criticality of pH i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Stability Analysis of Epoxy-Containing Compounds Under Varying pH Conditions, with CAS 122457-36-7 as a Case Study Framework

Introduction: The Criticality of pH in Drug Stability

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] Environmental factors such as temperature, light, and humidity are well-known variables, but the hydrogen ion concentration (pH) of a solution can be one of the most aggressive drivers of chemical degradation. Forced degradation studies, or stress testing, are intentionally rigorous investigations designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[2][3] These studies are a fundamental requirement of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A, which mandates an understanding of how a drug substance behaves under a variety of environmental conditions.[4][5][6]

For compounds containing pH-labile functional groups, such as esters, amides, or strained rings like epoxides, hydrolysis is a primary degradation pathway.[7][8] Epoxides, in particular, are highly susceptible to ring-opening reactions catalyzed by both acids and bases.[9][10] Understanding the kinetics and mechanisms of this degradation across a physiologically and industrially relevant pH range is not merely a regulatory hurdle; it is essential for:

  • Formulation Development: Selecting appropriate buffers and excipients to ensure product stability.

  • Analytical Method Validation: Developing stability-indicating analytical methods that can accurately separate and quantify the parent drug from its degradants.[1][2]

  • Manufacturing and Storage: Defining optimal conditions for processing and long-term storage.[5]

This guide provides a detailed protocol and theoretical framework for conducting a comparative stability analysis of an epoxide-containing compound under varying pH conditions.

Experimental Design & Methodology

The objective is to quantify the rate of degradation of the target compound at various pH levels over time. This requires a meticulously planned experimental workflow, from sample preparation to data analysis.

Experimental Workflow

The overall process involves preparing buffered solutions of the compound, incubating them under controlled conditions, sampling at predetermined time points, and analyzing the samples to determine the concentration of the remaining parent compound.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis A Prepare Stock Solution of Compound in an Organic Solvent (e.g., ACN) C Spike Stock Solution into Each Buffer to Final Concentration A->C B Prepare Aqueous Buffers (e.g., pH 2, 4, 7, 9, 12) B->C D Incubate All Samples at a Controlled Temperature (e.g., 40°C) C->D E Withdraw Aliquots at Time Points (T=0, 2, 4, 8, 24, 48h) D->E F Quench Reaction (e.g., Neutralize pH or Freeze) E->F G Analyze Samples via Stability-Indicating HPLC Method F->G H Quantify Parent Peak Area vs. Internal Standard G->H I Calculate % Remaining and Plot Degradation Curves H->I

Caption: Experimental workflow for pH stability analysis.

Detailed Protocol

Materials:

  • Target Compound (e.g., CAS 122457-36-7)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 0.1 M[7][8]

  • Sodium Hydroxide (NaOH), 0.1 M[7][8]

  • Phosphate buffer salts

  • Borate buffer salts

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a series of buffers to cover a wide pH range. For example:

    • pH 2.0: 0.01 M HCl

    • pH 4.5: 0.05 M Acetate Buffer

    • pH 7.4: 0.05 M Phosphate Buffer (Physiological pH)

    • pH 9.0: 0.05 M Borate Buffer

    • pH 12.0: 0.01 M NaOH

    • Causality: This range is selected to expose the compound to strongly acidic, mildly acidic, neutral, mildly basic, and strongly basic conditions, thereby revealing its full susceptibility to hydrolysis as recommended by forced degradation study guidelines.[2]

  • Sample Preparation:

    • Prepare a concentrated stock solution of the target compound (e.g., 1 mg/mL) in ACN. The use of a minimal amount of organic solvent is necessary for compounds with low aqueous solubility.

    • For each pH condition, add a small, precise volume of the stock solution to a larger volume of the corresponding buffer to achieve the final desired concentration (e.g., 50 µg/mL). Ensure the final percentage of ACN is low (e.g., <5%) to minimize its effect on the solution's properties.

    • Prepare a sufficient volume for all time points.

  • Incubation and Sampling:

    • Dispense the prepared solutions into individual, sealed vials for each time point to avoid cross-contamination.

    • Place all vials in an incubator set to a constant temperature (e.g., 40°C or 60°C). Accelerated temperatures are used to shorten the time required for significant degradation.[8]

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.

    • Immediately quench the degradation reaction. This can be achieved by neutralizing the pH with a suitable buffer or by freezing the sample at -20°C or lower. The "T=0" sample should be quenched immediately after preparation.

  • Analytical Quantification:

    • Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. An ideal method will achieve baseline separation between the parent compound peak and all degradant peaks.

    • Quantify the peak area of the parent compound. The percentage of the compound remaining at each time point is calculated relative to the peak area at T=0.

Results & Data Interpretation

The primary output of this study is a quantitative comparison of the compound's stability across the tested pH range. The data should be summarized in a clear, tabular format.

Hypothetical Stability Data

The following table presents a hypothetical data set for our model compound, illustrating how results can be effectively displayed.

pH of SolutionT=0h (% Remaining)T=4h (% Remaining)T=8h (% Remaining)T=24h (% Remaining)T=48h (% Remaining)
2.0 (Strong Acid) 100%85.2%71.5%40.1%15.8%
4.5 (Mild Acid) 100%98.1%96.5%90.3%82.4%
7.4 (Neutral) 100%99.8%99.5%99.1%98.5%
9.0 (Mild Base) 100%95.4%90.8%78.2%65.7%
12.0 (Strong Base) 100%70.3%51.2%12.5%<1.0%

Interpretation: Based on this hypothetical data, the compound exhibits maximum stability around neutral pH (7.4). It shows significant degradation under both strongly acidic (pH 2.0) and strongly basic (pH 12.0) conditions, with the degradation rate being most rapid at pH 12.0. This "U-shaped" stability profile is characteristic of many compounds susceptible to both acid- and base-catalyzed hydrolysis.

Mechanistic Insights: The Chemistry of Epoxide Hydrolysis

The observed pH-dependent degradation can be explained by the underlying chemical mechanisms of epoxide ring-opening. Epoxides are strained three-membered rings, making them susceptible to nucleophilic attack.[9][10] Water can act as a nucleophile, leading to hydrolysis and the formation of a 1,2-diol. This reaction is catalyzed by both acid and base, but via distinct pathways.

G cluster_acid Acid-Catalyzed Hydrolysis (SN1-like) cluster_base Base-Catalyzed Hydrolysis (SN2) A_start R-Epoxide A_protonated Protonated Epoxide (Good Leaving Group) A_start->A_protonated + H⁺ A_attack H₂O attacks more substituted carbon A_protonated->A_attack + H₂O A_product trans-1,2-Diol A_attack->A_product - H⁺ B_start R-Epoxide B_attack OH⁻ attacks less substituted carbon B_start->B_attack + OH⁻ B_intermediate Alkoxide Intermediate B_attack->B_intermediate B_product trans-1,2-Diol B_intermediate->B_product + H₂O

Caption: Degradation pathways for epoxides in acidic vs. basic media.

  • Under Acidic Conditions: The reaction proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated by H⁺, creating a much better leaving group (a neutral hydroxyl group).[11][12] This weakens the C-O bonds, allowing the nucleophile (water) to attack. Notably, this attack preferentially occurs at the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at that position.[10][13]

  • Under Basic Conditions: The reaction is a direct SN2 mechanism. The strong nucleophile (hydroxide ion, OH⁻) directly attacks one of the epoxide carbons.[10][11] Due to steric hindrance, this attack occurs at the less substituted carbon atom. The reaction forces the ring to open, forming an alkoxide intermediate which is then rapidly protonated by water to yield the final diol product.

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded methodology for assessing the pH stability of chemical compounds, using the reactive epoxide moiety as an illustrative model. The experimental protocol enables researchers to generate precise, comparative data on degradation kinetics.

Based on our hypothetical results, the model compound is most stable at a neutral pH and highly unstable at pH extremes. This information is paramount for drug development professionals. For a compound with this profile, a formulation buffered at or near pH 7.4 would be essential for ensuring a viable shelf-life. Furthermore, exposure to acidic or basic conditions during manufacturing or administration must be strictly avoided. The identification of the 1,2-diol as the likely primary degradant allows for its synthesis and use as a reference standard in routine quality control testing.

By combining systematic experimental design with a firm understanding of chemical reaction mechanisms, researchers can build a comprehensive stability profile that informs every stage of the drug development lifecycle, ultimately leading to safer and more effective products.

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). Vertex AI Search.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.European Medicines Agency.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2021).
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).GMP-Verlag.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • Quality Guidelines.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology.
  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline.
  • Schematic of epoxy reaction dependence on pH.
  • Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. (2010).
  • Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Operational Safety and Handling Blueprint: (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently oversee the integration of highly reactive hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Blueprint: (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic Acid

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently oversee the integration of highly reactive halogenated building blocks into drug development pipelines. (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (CAS 122457-36-7) is a potent electrophile. Its molecular architecture—featuring an alpha-beta unsaturated carbonyl system coupled with a vinylic bromine—makes it exceptionally valuable for cross-coupling and Michael addition reactions. However, this same reactivity profile dictates a stringent approach to laboratory safety.

The compound presents acute toxicity risks across all primary exposure routes: ingestion, dermal contact, and inhalation[1]. To build a self-validating safety culture, laboratory personnel must not only follow protocols but understand the causality behind them. This guide provides a comprehensive, causality-driven framework for the safe handling, storage, and disposal of this reagent.

Quantitative Hazard and Physicochemical Data

Before initiating any workflow, personnel must verify the compound's specifications. The following table summarizes the critical data required for risk assessment:

Property / HazardValue / ClassificationOperational Implication
CAS Number 122457-36-7Primary identifier for SDS retrieval and inventory tracking[2].
Molecular Formula C5H5BrO4Halogenated organic; mandates strict waste segregation protocols[1].
Molecular Weight 209.00 g/mol Essential for precise molar calculations during synthesis[2].
Storage Conditions 2-8°C (Sealed, Dry)Prevents thermal degradation, hydrolysis, and spontaneous polymerization[1].
Hazard Statements H302, H312, H332Acute toxicity (Oral, Dermal, Inhalation); requires comprehensive PPE[1].
Signal Word WarningIndicates significant health hazards requiring immediate mitigation[1].

Step-by-Step Methodologies: PPE and Handling

Methodology A: PPE Donning and Pre-Operational Validation A self-validating safety system requires checks at every stage. Do not proceed if any validation step fails.

  • Glove Integrity Check: Select heavy-duty nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides a robust chemical barrier against brominated organics, which can rapidly permeate standard latex.

    • Validation: Manually inflate each glove to check for micro-punctures before donning. Double-glove for extended handling sessions.

  • Body Protection Layering: Don a fully buttoned, flame-resistant (FR) or standard heavy cotton laboratory coat.

    • Causality: The H312 hazard (Harmful in contact with skin) necessitates a physical barrier to prevent transdermal absorption of aerosolized particles[1].

  • Ocular Protection Sealing: Equip ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. The volatile nature of methoxy-oxo-butenoic acid derivatives requires a full orbital seal to prevent vapor-induced ocular irritation.

  • Ventilation Verification: Approach the chemical fume hood and check the continuous flow monitor.

    • Validation: Verify the Magnehelic gauge reads a safe negative pressure (typically 80-100 fpm face velocity). The H332 hazard (Harmful if inhaled) makes local exhaust ventilation non-negotiable[1].

Methodology B: Safe Weighing and Solution Preparation

  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator and allow it to reach ambient temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial immediately introduces atmospheric moisture condensation, which hydrolyzes the ester group and degrades the reactive alkene, ruining experimental yield.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance and the weighing boat.

    • Causality: Powders of halogenated organics accumulate static charges, causing unpredictable aerosolization and inhalation risks during transfer.

  • Material Transfer: Use a clean, grounded stainless steel spatula to transfer the required mass into a pre-tared, sealable glass vial. Cap immediately after weighing.

  • Solvent Addition: Transfer the capped vial to the fume hood. Add the compatible anhydrous organic solvent slowly via syringe. Vortex gently to ensure complete dissolution before integrating into the main reactor.

Methodology C: Spill Response and Halogenated Waste Disposal

  • Immediate Isolation: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity. Allow the laboratory's HVAC system to clear airborne particulates for 15 minutes.

  • Sorbent Application: Cover the spill with a commercial inert absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Reactive brominated compounds must not be neutralized with strong bases immediately. Exothermic degradation can trigger the release of toxic hydrogen bromide (HBr) gas.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking brush and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Segregation: Label the container strictly as "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can cause violent exothermic reactions and severely complicates downstream incineration processes.

Operational & Spill Response Workflow Diagram

G Start Receive & Log CAS 122457-36-7 Storage Cold Storage (2-8°C) Desiccated & Sealed Start->Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Storage->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Weighing & Reagent Preparation Hood->Handle Spill Spill or Exposure Detected? Handle->Spill SpillYes Evacuate Area & Apply Sorbent Spill->SpillYes Yes SpillNo Complete Synthesis Protocol Spill->SpillNo No Waste Dispose as Halogenated Organic Waste SpillYes->Waste SpillNo->Waste

Operational and spill response workflow for handling (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid.

References[2] Title: (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid - MilliporeSigma

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Reactant of Route 2
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
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